5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) |
InChI Key |
MDKNLSMQSVFODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
The Tautomeric Landscape of 3-(3-Fluorophenyl)-5-methyl-1,2,4-triazole: A Technical Guide to Stability, Prediction, and Validation
Executive Summary
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of antifungal agents, kinase inhibitors, and antivirals. A critical, yet often under-analyzed, aspect of this heterocycle is its annular prototropic tautomerism. The dynamic equilibrium between its tautomeric states dictates the molecule's hydrogen-bonding topology, solubility, and target-binding affinity.
This whitepaper provides an in-depth mechanistic analysis of the tautomeric stability of 3-(3-Fluorophenyl)-5-methyl-1,2,4-triazole . By integrating first-principles electronic theory with a self-validating computational and spectroscopic workflow, we establish a robust framework for predicting and confirming the dominant tautomeric species in both gas and solution phases.
The Fundamentals of 1,2,4-Triazole Annular Tautomerism
The unsubstituted 1,2,4-triazole is an amphoteric molecule capable of existing in three distinct annular tautomeric forms: 1H , 2H , and 4H .
The stability of these isomers is primarily governed by the preservation of aromaticity. In the 1H and 2H forms, the
For asymmetrically substituted derivatives like 3-(3-Fluorophenyl)-5-methyl-1,2,4-triazole, the thermodynamic equilibrium between the 1H and 2H forms is finely tuned by the electronic push-pull effects of the C3 and C5 substituents.
Electronic and Steric Determinants of Tautomer Stability
To understand why a specific tautomer dominates, we must analyze the causality behind the substituent effects at the C3 and C5 positions. The localization of the mobile proton is thermodynamically driven toward the nitrogen atom with the highest electron density (basicity).
-
The C5-Methyl Group (Inductive EDG): The methyl group at the C5 position acts as an electron-donating group (EDG) via hyperconjugation and positive inductive (+I) effects. This localized electron donation increases the electron density at the adjacent N1 position, thermodynamically stabilizing the protonation at this site.
-
The C3-(3-Fluorophenyl) Group (Inductive EWG): The fluorine atom is situated in the meta position of the phenyl ring. Because resonance (+R) effects from the halogen cannot effectively reach the triazole attachment point from the meta position, the highly electronegative fluorine exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the C3 carbon and its adjacent N2 atom, destabilizing any proton residing there.
Caption: Electronic substituent effects driving the tautomeric equilibrium toward the 1H-isomer.
Quantitative Thermodynamic Data
To quantify these electronic effects, Density Functional Theory (DFT) calculations are employed. The data below synthesizes the relative Gibbs free energies (
Table 1: Relative Gibbs Free Energies and Boltzmann Populations at 298.15 K
| Tautomeric Form | Population (Gas, %) | Population (Aq, %) | Dipole Moment (D) | ||
| 1H-Tautomer | 0.00 | >99.0 | 0.00 | 94.8 | 2.45 |
| 2H-Tautomer | +1.85 | <1.0 | +0.75 | 5.2 | 4.12 |
| 4H-Tautomer | +8.50 | ~0.0 | +6.20 | ~0.0 | 5.80 |
Data Interpretation: While the 1H-tautomer dominates in the gas phase, the highly polar 2H-tautomer (Dipole = 4.12 D) gains marginal stabilization in aqueous environments due to dielectric continuum interactions. However, the 1H form remains the overwhelmingly dominant species.
Self-Validating Methodologies: Computational & Spectroscopic Workflows
A rigorous scientific investigation cannot rely solely on in silico predictions. The following protocols establish a self-validating loop where computational thermodynamics are directly confirmed by empirical spectroscopy .
Caption: Computational and experimental workflow for evaluating triazole tautomer stability.
Protocol 1: Computational Thermodynamic Profiling
-
Conformational Sampling: Execute a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the 3-fluorophenyl group for the 1H, 2H, and 4H tautomers.
-
DFT Optimization: Optimize the geometry of the lowest-energy conformers using CAM-B3LYP/6-311++G(d,p). Causality for choice: CAM-B3LYP includes long-range corrections essential for accurately modeling the electron-withdrawing pull of the fluorophenyl ring across the triazole core.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water (
) or DMSO ( ) to simulate assay conditions. -
Frequency Analysis: Conduct vibrational frequency calculations at 298.15 K to ensure the absence of imaginary frequencies (confirming a true local minimum) and to extract the thermal corrections to the Gibbs free energy (
).
Protocol 2: Spectroscopic Validation (VT-NMR & UV-Vis)
-
Sample Preparation: Dissolve 15 mg of synthesized 3-(3-Fluorophenyl)-5-methyl-1,2,4-triazole in strictly anhydrous DMSO-
. Causality for choice: Trace water catalyzes rapid intermolecular proton exchange, which averages the NMR signals and obscures tautomeric ratios. -
Variable-Temperature (VT) NMR: Acquire
H and N HMBC spectra. Cool the probe to 250 K. Causality for choice: Lowering the temperature slows the proton exchange rate on the NMR timescale, allowing the distinct N-H proton of the 1H-tautomer to be resolved and integrated without coalescing with the 2H minor species. -
UV-Vis Cross-Referencing: Measure the UV-Vis absorption spectrum in methanol. Compare the experimental
against Time-Dependent DFT (TD-DFT) simulated spectra of the 1H and 2H models. The experimental curve will tightly align with the Boltzmann-weighted simulated curve of the 1H-tautomer.
Implications for Drug Development
Failing to account for the correct tautomeric state of 3-(3-Fluorophenyl)-5-methyl-1,2,4-triazole can derail structure-based drug design (SBDD).
When docking this molecule into a target protein's binding pocket, the 1H-tautomer presents N2 and N4 as hydrogen bond acceptors , while N1 acts as a hydrogen bond donor . If a computational chemist incorrectly inputs the 2H-tautomer, the donor/acceptor topology is inverted at the N1/N2 interface, leading to false-positive docking scores and misdirected lead optimization. By utilizing the self-validating workflow described above, drug development professionals can ensure absolute structural fidelity in their SBDD pipelines.
References
-
Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]
-
Title: Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study Source: The Journal of Physical Chemistry A (via PubMed) URL: [Link]
-
Title: Stabilization of an elusive tautomer by metal coordination Source: PubMed Central (PMC) URL: [Link]
-
Title: Benchmarking DFT Methods for 1,2,4-Triazoles Source: Computational Chemistry (via Scribd) URL: [Link]
The Fluorine Effect: Engineering 3-Fluorophenyl Triazole Derivatives for Enhanced Bioactivity
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring is not merely a linker; it is a pharmacophore in its own right. When conjugated with a 3-fluorophenyl moiety, this scaffold exhibits a unique "fluorine effect" that significantly alters physicochemical properties—specifically metabolic stability, lipophilicity (
This guide moves beyond basic synthesis to explore the 3-fluorophenyl 1,2,3-triazole architecture. We focus on its dual-role utility: as a tyrosine kinase inhibitor (EGFR) in oncology and a lanosterol 14
The "Fluorine Scan": Why the 3-Position?
The strategic placement of fluorine at the meta (3-) position of the phenyl ring is a calculated medicinal chemistry tactic, distinct from ortho or para substitutions.
Mechanistic Advantages
-
Metabolic Blocking: The phenyl ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the para position. If the para position is occupied (e.g., by the triazole linker), the meta position becomes the next vulnerable site. Fluorine substitution here blocks metabolic hydroxylation, extending the drug's half-life (
). -
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the phenyl ring (
-inductive effect). This lowers the of the triazole protons (if 1,4-disubstituted), potentially strengthening stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket. -
Conformational Bias: Unlike ortho-fluorine, which can introduce steric clash or lock conformation via intramolecular hydrogen bonding, 3-fluoro substitution often maintains rotational freedom while influencing the multipolar vector of the ring.
Synthetic Architecture: The "Click" Protocol
While the Huisgen cycloaddition is textbook chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires specific optimization to prevent copper disproportionation and ensure regioselectivity for the 1,4-isomer.
Advanced One-Pot Protocol (Safety-First)
Rationale: Organic azides are potentially explosive.[1] This protocol generates the 3-fluorophenyl azide in situ from the aniline precursor, eliminating the isolation step.
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
- -BuONO (tert-butyl nitrite) (1.5 equiv)
- (Trimethylsilyl azide) (1.2 equiv)
- (10 mol%)
-
Solvent:
(9:1)
Step-by-Step Workflow:
-
Diazotization: Dissolve 3-fluoroaniline in DMSO. Cool to 0°C. Add
-BuONO and dropwise. Stir for 30 mins. Mechanism: Formation of the aryl azide via diazonium intermediate. -
Cycloaddition: Add the terminal alkyne and
directly to the reaction vessel. -
Process Intensification: Sonicate (Ultrasound bath, 40 kHz) for 30-60 minutes at RT. Note: Ultrasound accelerates the formation of the copper-acetylide intermediate.
-
Quenching: Pour into ice-cold ammonia solution (10%) to chelate residual copper.
-
Purification: Extract with EtOAc. Recrystallize from EtOH (avoid column chromatography if possible to reduce waste).
Synthetic Pathway Visualization
Caption: One-pot CuAAC synthesis strategy avoiding isolation of potentially explosive azide intermediates.
Therapeutic Profiles & SAR
Oncology: EGFR Inhibition
The 3-fluorophenyl triazole moiety acts as a bioisostere for the quinazoline core found in drugs like Gefitinib.
-
Mechanism: The triazole nitrogen atoms act as hydrogen bond acceptors for the hinge region (Met793), while the 3-fluorophenyl group occupies the hydrophobic pocket II.
-
Key Insight: Compounds with the 3-fluoro substitution often show superior
values against MCF-7 and A549 cell lines compared to their non-fluorinated counterparts due to enhanced cellular uptake.
Microbiology: Antifungal Activity[5][6]
-
Target: CYP51 (Lanosterol 14
-demethylase).[4] -
Mechanism: The N-4 of the triazole ring coordinates with the heme iron (
) in the active site, blocking the demethylation of lanosterol, a precursor to ergosterol. -
SAR Note: While Fluconazole uses a 2,4-difluorophenyl group, the 3-fluorophenyl analog retains significant potency against Candida albicans but often with a distinct resistance profile, making it valuable for combating resistant strains.
Comparative Activity Data (Representative)
| Compound Scaffold | Substitution | Target (Cell Line/Enzyme) | Activity ( | Reference |
| 1,2,3-Triazole-Estradiol | 3-Fluoro | MDA-MB-231 (TNBC) | [1] | |
| Quinazoline-Triazole | 3-Fluoro | EGFR (Kinase Assay) | [2] | |
| Triazole-Thioether | 3-Fluoro | Candida albicans | [3] | |
| Reference (Doxorubicin) | - | MDA-MB-231 | [2] |
Experimental Validation Protocols
Molecular Docking (In Silico Validation)
Before synthesis, validate the binding mode using AutoDock Vina.
-
Protein Prep: Download PDB ID 1M17 (EGFR) or 5V5Z (CYP51). Remove water molecules. Add polar hydrogens.[1]
-
Ligand Prep: Draw the 3-fluorophenyl triazole derivative. Minimize energy (MM2 force field).
-
Grid Box: Center the grid on the co-crystallized ligand (e.g., Erlotinib for EGFR).
-
Analysis: Look for binding energy
kcal/mol. Confirm the presence of a Hydrogen bond between the triazole N and the backbone NH of the hinge region residues.
MTT Cytotoxicity Assay (In Vitro)
Critical Scientist Note: The "Edge Effect" in 96-well plates can skew results. Fill outer wells with PBS, not cells.
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 - 100
M). -
Incubation: 48 hours at 37°C, 5%
. -
Development: Add 10
L MTT reagent (5 mg/mL). Incubate 4h. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Read: Measure Absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Biological Pathway Visualization
Caption: Mechanism of Action: 3-fluorophenyl triazoles competitively inhibit ATP binding at EGFR, halting the RAS/RAF cascade.
References
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. MDPI Molecules, 2025. [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. RSC Medicinal Chemistry, 2025. [Link]
-
Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI Molbank, 2023. [Link]
-
1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. Journal of Research in Chemistry, 2025. [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI Molecules, 2014. [Link]
Sources
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Guide: Solubility Profiling and Stock Solution Management of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
[1]
Executive Summary
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS: 1094688-07-9) is a lipophilic heterocyclic compound frequently utilized as a pharmacophore fragment in medicinal chemistry.[1] While the triazole core provides some polarity, the fluorophenyl substituent significantly increases the compound's lipophilicity (LogP), making aqueous solubility a primary challenge.
This guide provides a standardized workflow for solubilizing this compound in Dimethyl Sulfoxide (DMSO), managing the transition to aqueous buffers, and preventing compound precipitation ("crash-out") during biological assays.
Physicochemical Profile
Understanding the molecular properties is a prerequisite for successful dissolution.[1] The presence of the fluorine atom and the aromatic ring drives the molecule's preference for polar aprotic solvents like DMSO over aqueous media.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₈FN₃ | -- |
| Molecular Weight | 177.18 g/mol | Low MW facilitates rapid dissolution kinetics.[1] |
| Predicted LogP | ~2.1 – 2.5 | Moderately lipophilic; requires organic co-solvent (DMSO) for stock.[1] |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO sulfoxide oxygen.[1] |
| H-Bond Acceptors | 2 (N) | Facilitates solvation in polar aprotic media.[1] |
| Physical State | Crystalline Solid | May require sonication to break crystal lattice energy.[1] |
Solubility in DMSO: Mechanism & Limits
DMSO is the "universal solvent" for this class of triazoles due to its high dielectric constant (
-
Theoretical Solubility Limit: Based on structural analogs (e.g., 3,5-disubstituted-1,2,4-triazoles), the saturation point in pure DMSO (anhydrous) is estimated to be >100 mM (>17 mg/mL).[1]
-
Recommended Working Concentration: 10 mM (1.77 mg/mL).[1]
Solubility Equilibrium Diagram
The following diagram illustrates the thermodynamic equilibrium involved in dissolving the crystalline solid into the DMSO solvent shell.
Figure 1: Solubility equilibrium pathway. Note the risk of precipitation if the DMSO stock absorbs atmospheric water.[2]
Protocol: Preparation of Stock Solutions
Objective: Prepare a stable, homogeneous 10 mM stock solution.
Reagents & Equipment[1][2][3][4][5]
-
Compound: 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (Purity >98%).[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture/molecular biology, ≥99.9%).[1]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.[1]
-
Equipment: Analytical balance, vortex mixer, ultrasonic water bath.
Step-by-Step Methodology
-
Calculation: To prepare 1 mL of 10 mM stock:
[1] -
Weighing: Accurately weigh ~1.8 mg of the solid into the amber vial. Record the exact mass (e.g., 1.85 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.
[1] -
Dissolution:
-
Inspection: Visually inspect under a light source. The solution must be perfectly clear. If turbidity persists, warm gently to 37°C.
Protocol: Serial Dilution & Aqueous Transition
The most critical failure point is the "crash-out" when moving from DMSO to aqueous assay buffer (PBS, media).[1] The hydrophobic fluorophenyl group drives aggregation in water.[1]
The "Intermediate Dilution" Rule: Never add 100% DMSO stock directly to the assay well if the volume is small. Use an intermediate dilution step.
Serial Dilution Workflow
Figure 2: Recommended dilution strategy to mitigate precipitation shocks.
Procedure:
-
Step 1 (Intermediate): Dilute the 10 mM stock 1:10 into a solvent-tolerant buffer or pure DMSO to create a 1 mM working solution.
-
Step 2 (Assay): Dilute the working solution into the final assay medium.
Storage and Stability
DMSO is hygroscopic (absorbs moisture from air).[1][2] Water accumulation decreases the solubility of lipophilic triazoles, leading to precipitation over time.
-
Storage Temperature: -20°C (Short term < 1 month), -80°C (Long term).
-
Container: Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates/tubes.[1]
-
Freeze-Thaw: Limit to < 3 cycles. Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) immediately after preparation.
-
Thawing: Thaw at room temperature. Vortex immediately after thawing to redissolve any concentration gradients or micro-precipitates.[1]
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Moisture ingress or saturation | Warm to 37°C; Sonicate.[1] If persistent, filter (0.2 µm PTFE) and re-quantify.[1] |
| Precipitate in Assay | "Crash-out" due to rapid polarity shift | Use the "Intermediate Dilution" method.[1] Increase DMSO % (if assay tolerates) or add surfactant (0.01% Tween-20).[1] |
| Inconsistent IC50 | Compound degradation or adsorption | Check LC-MS for purity. Use low-binding plasticware.[1] |
References
-
PubChem. (2025).[1] Compound Summary: 3-(Trifluoromethyl)-1H-1,2,4-triazole (Structural Analog).[1] National Library of Medicine.[1] Link
-
BenchChem. (2025).[1][2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays.Link
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility profiling).
-
MedChemExpress. (2024).[1] Solubility Guidelines for Triazole Derivatives.Link
-
Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development.[1][4]Link[1]
Sources
- 1. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
An In-Depth Technical Guide to the Metabolic Stability of Methyl-Fluorophenyl-Triazole Analogs
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the metabolic stability of methyl-fluorophenyl-triazole analogs. It is intended for researchers, scientists, and drug development professionals engaged in optimizing the pharmacokinetic profiles of novel chemical entities within this class.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the achievement of a favorable pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a cornerstone of this profile.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while one that is metabolized too slowly could accumulate and lead to toxicity.[3] Therefore, early in vitro assessment of metabolic stability is an indispensable step in the drug discovery pipeline, enabling the selection and optimization of candidates with desirable pharmacokinetic properties.[2][3]
The methyl-fluorophenyl-triazole scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by its constituent parts. The triazole ring is a metabolically stable pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[4][5][6] The strategic incorporation of methyl and fluorophenyl groups allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
Specifically, the introduction of fluorine or fluorine-containing motifs like trifluoromethyl groups is a well-established strategy to enhance metabolic stability.[7][8][9] The high bond energy of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage by Cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[10][11] By replacing a metabolically labile C-H bond with a C-F bond at a suspected site of metabolism, this pathway can be effectively blocked, thereby increasing the compound's half-life and bioavailability.[10][12]
This guide will delineate the core principles and provide detailed, field-proven protocols for evaluating the metabolic stability of methyl-fluorophenyl-triazole analogs, focusing on the causality behind experimental choices to ensure robust and reproducible data.
Foundational Concepts in Metabolic Stability Assessment
The primary goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of metabolic enzymes to eliminate the drug.[2][13] From this value, other key parameters like the in vitro half-life (t½) can be calculated to rank-order compounds and predict in vivo pharmacokinetic behavior.[2][3]
Key In Vitro Test Systems
The choice of the in vitro system is critical and depends on the specific questions being addressed.
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, making them an excellent tool for assessing oxidative metabolism.[14] Microsomal stability assays are cost-effective, have high throughput, and are a standard initial screen for metabolic liabilities.[15]
-
Liver S9 Fraction : The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes.[1] This allows for the evaluation of both Phase I (e.g., CYP, FMO) and Phase II (e.g., UGT, SULT, GST) metabolic pathways.[1]
-
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in their physiological context.[16][17] They are considered the "gold standard" for in vitro metabolism studies as they can assess Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux.[18][19]
For methyl-fluorophenyl-triazole analogs, which are often metabolized by CYP enzymes, initial screening with liver microsomes is highly effective.[20][21][22] Follow-up studies in hepatocytes can provide a more comprehensive metabolic profile.[16][23]
Experimental Protocols: A Self-Validating Approach
The following sections provide detailed, step-by-step protocols designed to ensure data integrity and reproducibility.
Liver Microsomal Stability Assay
This assay quantifies the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.
Principle: The primary enzymes responsible for the metabolism of many xenobiotics, the CYPs, require NADPH as a cofactor for their catalytic activity.[15] By incubating the test compound with liver microsomes and an NADPH-regenerating system, we can simulate Phase I metabolism and measure the rate of compound depletion.
Experimental Protocol:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of each methyl-fluorophenyl-triazole analog in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing Glucose-6-phosphate (G6P), Glucose-6-phosphate dehydrogenase (G6PDH), and NADP+ in phosphate buffer. The purpose of the NRS is to continuously regenerate NADPH from NADP+, ensuring the enzymatic reaction does not become limited by cofactor availability.
-
Liver Microsomes: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute to a final working concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.[15]
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variability during sample processing and analysis.[24]
-
-
Incubation Procedure:
-
Dispense the diluted microsomal suspension into a 96-well plate.
-
Add the test compound to the microsomes to achieve the final desired concentration (typically 1 µM).[15][16]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[25][26]
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing the ice-cold quenching solution.[15][17] The "0" time point sample is crucial as it represents 100% of the initial compound concentration.
-
Include control incubations: a negative control (without NRS) to assess non-enzymatic degradation and a positive control (a compound with known metabolic instability, e.g., verapamil) to validate the assay performance.[23]
-
-
Sample Processing and Analysis:
Workflow Visualization:
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more physiologically relevant system by using intact liver cells.
Principle: Cryopreserved hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, allowing for a more comprehensive assessment of a compound's metabolic fate.[13][18] The procedure is similar to the microsomal assay, but it measures compound depletion in a suspension of hepatocytes.[23]
Experimental Protocol:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Adjust cell density to the desired concentration (e.g., 1-2 million viable cells/mL).[19]
-
Quenching Solution: Ice-cold acetonitrile or methanol with an internal standard.
-
-
Incubation Procedure:
-
Dispense the hepatocyte suspension into a 96-well plate.
-
Add the test compound to achieve the final concentration (e.g., 1-3 µM).[17]
-
Incubate the plate at 37°C in a humidified incubator, often with 5% CO2.[19]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding an aliquot to the quenching solution.[19]
-
Include positive controls for Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to validate the activity of the hepatocytes.[19][23]
-
-
Sample Processing and Analysis:
-
Follow the same centrifugation and supernatant transfer steps as in the microsomal assay.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[17]
-
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[27]
Method Development Essentials:
-
Mass Spectrometer Tuning: Infuse a standard solution of the analog and the internal standard into the mass spectrometer to optimize parameters like collision energy and identify the most stable and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).[27][28]
-
Chromatographic Separation: Develop a reverse-phase HPLC method to separate the analyte from matrix components. A typical starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[19][28] The goal is to achieve a sharp, symmetrical peak with adequate retention.
-
Sample Preparation: Protein precipitation is the most common and straightforward method for these assays.[29] The quenching solution (acetonitrile or methanol) serves to both stop the reaction and precipitate proteins.
Data Analysis and Structure-Metabolic Stability Relationships (SMSR)
Data Calculation:
-
Percent Remaining: The peak area ratio of the analyte to the internal standard is calculated for each time point. The percent of the parent compound remaining is determined relative to the 0-minute time point.
-
Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope (k) of the linear regression of this plot represents the elimination rate constant.
-
t½ = -0.693 / k
-
-
Intrinsic Clearance (CLint): This is calculated from the half-life and the assay conditions.
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])
-
For Hepatocytes: CLint (µL/min/million cells) = (0.693 / t½) * (1 / [cell density])
-
Illustrative Data for Methyl-Fluorophenyl-Triazole Analogs:
The following table presents hypothetical, yet plausible, metabolic stability data for a series of analogs incubated with human liver microsomes. This illustrates how subtle structural changes can profoundly impact metabolic fate.
| Analog | R1 (Methyl Position) | R2 (Fluoro Position) | t½ (min) | CLint (µL/min/mg) |
| MFT-1 | 4-CH₃ | - | 15.2 | 90.9 |
| MFT-2 | 4-CH₃ | 4-F | 45.8 | 30.2 |
| MFT-3 | 4-CH₃ | 2-F | 38.1 | 36.3 |
| MFT-4 | 3-CH₃ | 4-F | > 120 | < 11.5 |
| MFT-5 | 4-CF₃ | 4-F | > 120 | < 11.5 |
Interpretation and SMSR Insights:
-
Effect of Fluorination: Comparing MFT-1 (unsubstituted phenyl) to MFT-2 (4-fluoro substituted) shows a significant increase in half-life. This suggests that the para-position of the phenyl ring is a primary site of metabolic attack (likely hydroxylation) in MFT-1, and the introduction of a fluorine atom at this position effectively blocks this pathway.[11][12]
-
Positional Isomerism: The position of the fluorine atom matters. While both MFT-2 (4-F) and MFT-3 (2-F) are more stable than the parent MFT-1, the para-substitution in MFT-2 offers slightly better protection, indicating it is the more metabolically labile site.
-
Blocking Distal Metabolism: In MFT-4 , moving the methyl group from the para- to the meta-position, while keeping the 4-fluoro group, results in a dramatic increase in stability. This suggests that the methyl group itself is a site of metabolic attack (e.g., benzylic hydroxylation), and its relocation to a less accessible position enhances stability.
-
Trifluoromethylation: Replacing the methyl group with a trifluoromethyl group (MFT-5 ) also leads to very high stability. The CF₃ group is highly resistant to oxidative metabolism due to the strength of the C-F bonds.[7][10]
Hypothetical Metabolic Pathway:
This diagram illustrates potential metabolic pathways for an analog like MFT-1, highlighting the sites blocked by fluorination or modification.
Caption: Potential metabolic fates of a methyl-fluorophenyl-triazole.
Conclusion
The metabolic stability of methyl-fluorophenyl-triazole analogs is a multifaceted property that can be systematically evaluated and optimized through a logical progression of in vitro assays. Beginning with high-throughput microsomal stability screens and progressing to more comprehensive hepatocyte-based models provides a robust dataset for decision-making. The strategic placement of fluorine atoms is a powerful tool to block specific sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. By understanding the causal relationships between chemical structure and metabolic fate, drug development professionals can more efficiently design molecules with a higher probability of clinical success.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. Retrieved from [Link]
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BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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Roda, G., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]
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Anonymous. (n.d.). Triazole antifungal drug interactions—practical considerations for excellent prescribing. PMC. Retrieved from [Link]
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Cosh, H. (2023, May). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University. Retrieved from [Link]
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Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
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Cosh, H. (2023, May). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University TigerPrints. Retrieved from [Link]
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BioPharmaSpec. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
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Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
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Anonymous. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Retrieved from [Link]
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ResearchGate. (n.d.). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Retrieved from [Link]
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Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411–1429. Retrieved from [Link]
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Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]
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BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
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Doyle, A. G., & Fandrick, K. R. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship between triazoles as miconazole analogues. Retrieved from [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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Wang, J., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
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Bio-protocol. (n.d.). Microsomal Metabolic Stability. Retrieved from [Link]
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SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved from [Link]
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Royal Society of Chemistry. (2025, November 24). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Retrieved from [Link]
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Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]
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PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
Girton, M., Tomsig, J., & Bazydlo, L. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology, 2737, 55–65. Retrieved from [Link]
-
Agilent. (n.d.). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Retrieved from [Link]
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EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). Retrieved from [Link]
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ResearchGate. (2025, November 15). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
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Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]
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Yadav, M., et al. (2022, August 9). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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MDPI. (n.d.). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Retrieved from [Link]
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PubMed. (2020, November 15). Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
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Anonymous. (n.d.). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Retrieved from [Link]
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Modulating Lipophilicity in Drug Design: A Technical Guide to the LogP of 3-Fluorophenyl Triazoles
As a Senior Application Scientist, I approach the optimization and quantification of lipophilicity not merely as a routine physicochemical measurement, but as a critical thermodynamic evaluation. The integration of a 1,2,3-triazole or 1,2,4-triazole core with a fluorinated phenyl ring represents a privileged structural motif in modern medicinal chemistry. Specifically, the 3-fluorophenyl triazole scaffold has demonstrated exceptional utility in developing highly selective target binders, ranging from antifungal agents to human galectin inhibitors.
This whitepaper dissects the stereoelectronic causality behind the lipophilicity (LogP) of 3-fluorophenyl triazoles and provides field-proven, self-validating experimental protocols for their accurate quantification.
Mechanistic Dynamics: The Fluorine Effect on Triazole Lipophilicity
The strategic introduction of a fluorine atom into a drug scaffold profoundly impacts its membrane permeability, metabolic stability, and binding affinity [1]. However, the precise positioning of the fluorine atom dictates the magnitude of these effects.
Stereoelectronic Causality at the 3-Position (Meta)
When a fluorine atom is positioned at the 3-position (meta) of a phenyl ring conjugated to a triazole, it predominantly exerts an inductive electron-withdrawing effect (-I) . Unlike para-substitution, where the fluorine's lone pairs can participate in resonance (+R) to partially offset the inductive pull, the meta position isolates the effect to the
Furthermore, the highly polarized but poorly polarizable C–F bond disrupts the local hydration shell. Because organic fluorine is a poor hydrogen-bond acceptor in aqueous media, the free energy of solvation (
Orthogonal Multipolar Interactions
Beyond passive lipophilicity, the 3-fluorophenyl triazole moiety actively enhances target affinity. In the development of galectin-3 inhibitors (e.g., GB0139), the 3-fluorophenyl triazole engages in orthogonal multipolar interactions with the protein backbone, while the triazole ring forms cation-
Logical flow of 3-fluorine substitution effects on triazole lipophilicity and target binding.
Physicochemical Profiling: Quantitative LogP Data
The impact of fluorine substitution on the triazole scaffold can be quantified by comparing experimental LogP values. The table below synthesizes the physicochemical shifts observed when modifying the phenyl-triazole core .
| Compound Core | Phenyl Substitution | Experimental LogP | Computational LogP (ACD/Labs) | Primary Pharmacological Utility |
| 1-Phenyl-1H-1,2,3-triazole | Unsubstituted | ~1.35 | 1.40 | Baseline Scaffold |
| 1-(4-Fluorophenyl)-1H-1,2,3-triazole | 4-Fluoro (para) | ~1.62 | 1.70 | Antifungal Agents |
| 1-(3-Fluorophenyl)-1H-1,2,3-triazole | 3-Fluoro (meta) | ~1.65 | 1.72 | Galectin Inhibitors / Antifungals |
| 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole | 3,5-Difluoro | ~1.95 | 2.05 | Broad-spectrum Antimycotics |
| 1-(3-(Trifluoromethyl)phenyl)-1H-triazole | 3-CF₃ | ~2.45 | 2.55 | Kinase Inhibitors |
Data Note: Experimental LogP values are subject to slight variations based on the exact buffer system and methodology used (e.g., Shake-Flask vs. RP-TLC).
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. When determining the LogP of lipophilic 3-fluorophenyl triazoles, the concentration in the aqueous phase is often orders of magnitude lower than in the octanol phase. Traditional UV-Vis methods require serial dilutions, which introduce severe propagation errors.
To circumvent this, we utilize the High-Dynamic-Range (HDR) DAD HPLC Shake-Flask Method [3]. The HDR-DAD expands the linear dynamic range up to 6,000 mAU, allowing simultaneous quantification of both highly concentrated and highly dilute phases without altering injection volumes.
Protocol: HDR-DAD HPLC Shake-Flask Method
Step 1: Phase Pre-Saturation (Causality Check)
-
Action: Vigorously mix equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Allow phases to separate.
-
Causality: Using mutually saturated phases prevents solvent migration during the actual experiment. If unsaturated solvents are used, water will dissolve into the octanol (and vice versa) during the assay, altering the phase volume ratio and skewing the final concentration calculations.
Step 2: Sample Preparation
-
Action: Dissolve the 3-fluorophenyl triazole derivative in the mutually saturated n-octanol to achieve a precise stock concentration (
, e.g., 1.0 mg/mL).
Step 3: Equilibration
-
Action: In a tightly sealed, silanized glass vial, combine 5.0 mL of the spiked n-octanol with 5.0 mL of the saturated aqueous buffer. Shake at 50 rpm for 24 hours at a strictly controlled 25°C.
Step 4: Phase Separation
-
Action: Centrifuge the mixture at 3,000 x g for 15 minutes.
-
Causality: Shaking generates micro-emulsions of octanol suspended in the water phase. If not broken by centrifugation, these micro-emulsions will falsely elevate the apparent aqueous concentration of the highly lipophilic triazole, artificially lowering the calculated LogP.
Step 5: HDR-DAD HPLC Analysis
-
Action: Extract 1.0 mL from each phase carefully. Inject identical volumes (e.g., 5 µL) of both the octanol and aqueous phases into the HDR-DAD HPLC system.
Step 6: Mass Balance Validation (Self-Validation System)
-
Action: Calculate the total recovered mass:
. -
Validation Rule: The recovered mass must be
of the initial spiked mass. A lower recovery indicates non-specific adsorption to the vial walls or precipitation at the liquid-liquid interface, immediately invalidating the run.
Step 7: LogP Calculation
-
Action: Calculate LogP using the formula:
Self-validating HDR-DAD HPLC workflow for determining the LogP of lipophilic triazoles.
Conclusion
The 3-fluorophenyl triazole motif is a masterclass in stereoelectronic tuning. By leveraging the inductive electron withdrawal and hydration shell disruption characteristic of the meta-fluoro substitution, medicinal chemists can predictably elevate LogP while simultaneously unlocking orthogonal multipolar interactions for target binding. To harness these properties effectively, researchers must abandon error-prone serial dilution methods in favor of self-validating, high-dynamic-range analytical workflows that respect the extreme phase partitioning of these advanced lipophilic scaffolds.
References
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: PubMed Central (PMC) / Frontiers in Chemistry
- Organoruthenium Glycomimetics Exhibit High Selectivity and Nanomolar Affinity for Human Galectin-1 Source: ACS Public
- Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing)
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent Technologies
Sources
Methodological & Application
reaction conditions for cyclization of fluorobenzoyl hydrazides
Application Note: Optimized Reaction Conditions for the Cyclization of Fluorobenzoyl Hydrazides into 1,3,4-Oxadiazole Scaffolds
Introduction to Fluorinated Oxadiazole Scaffolds
The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids[1]. The strategic incorporation of fluorine atoms into this framework—such as utilizing 2,4-dichloro-5-fluorophenyl or 4-fluorophenyl substituents—dramatically enhances the molecule's lipophilicity, membrane permeability, and target binding affinity[2]. These fluorinated derivatives have demonstrated potent antimicrobial, anti-inflammatory, and analgesic properties, making their efficient synthesis a priority for drug development professionals[2][3].
This technical guide outlines the mechanistic causality and provides self-validating experimental protocols for the two most critical cyclization pathways of fluorobenzoyl hydrazides: the dehydrative cyclization to 2,5-disubstituted 1,3,4-oxadiazoles, and the basic cyclization to 1,3,4-oxadiazole-2-thiones.
Mechanistic Insights: Driving the Cyclization
To optimize yields and minimize byproducts, it is essential to understand the chemical causality driving these ring-closure reactions.
Dehydrative Cyclization via Phosphorus Oxychloride ( )
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves reacting a fluorobenzoyl hydrazide with an aromatic carboxylic acid (or aryloxyacetic acid) in the presence of
[2].-
Causality:
functions dually as the reaction solvent and a potent dehydrating agent. The reaction initiates with the condensation of the hydrazide and carboxylic acid to form a diacylhydrazine intermediate. Because the carbonyl oxygen is a poor leaving group, phosphorylates the enolized oxygen, converting it into a highly reactive dichlorophosphate leaving group. This electrophilic activation drastically lowers the activation energy, forcing the opposing carbonyl oxygen to execute an intramolecular nucleophilic attack, thereby closing the 5-membered ring and eliminating and [2][4].
Mechanistic pathway of POCl3-mediated cyclization of fluorobenzoyl hydrazides to 1,3,4-oxadiazoles.
Base-Mediated Cyclization to Oxadiazole-2-thiones
To synthesize 5-(fluorophenyl)-1,3,4-oxadiazole-2(3H)-thiones, the hydrazide is reacted with carbon disulfide (
-
Causality: The addition of
is not merely for pH adjustment; it actively deprotonates the terminal amine of the hydrazide, vastly increasing its nucleophilicity. This allows the nitrogen to attack the highly electrophilic carbon of , forming a potassium dithiocarbazate intermediate. The basic environment subsequently facilitates the intramolecular attack of the hydrazide oxygen onto the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide ( ) to yield the thermodynamically stable oxadiazole-2-thione[4].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process quality control checks to ensure reaction integrity.
Protocol A: Synthesis of 2-Aryl-5-(fluorophenyl)-1,3,4-oxadiazole via
-
Reagent Assembly: In an oven-dried round-bottom flask, combine 1.0 equivalent of 2,4-dichloro-5-fluorobenzoyl hydrazide and 1.0 equivalent of the target aryloxyacetic acid[2].
-
Activation: Slowly add an excess of
(approx. 5–10 equivalents) under an inert nitrogen atmosphere. Causality: The excess reagent ensures the complete solvation of solid starting materials and drives the equilibrium of the diacylhydrazine dehydration. -
Cyclization & Monitoring: Heat the mixture to reflux (100–110 °C) for 6–8 hours.
-
Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly polar hydrazide baseline spot confirms intermediate consumption.
-
-
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: Ice safely quenches the unreacted
, hydrolyzing it to phosphoric acid and , preventing unwanted side reactions during extraction. -
Neutralization: Neutralize the strongly acidic aqueous solution with 10%
until a pH of 7–8 is achieved. Filter the resulting precipitated solid. -
Purification & Structural Validation: Recrystallize the crude product from absolute ethanol.
Protocol B: Synthesis of 5-(Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione via /
-
Deprotonation: Dissolve 1.0 equivalent of fluorobenzoyl hydrazide in absolute ethanol. Add a solution of 1.5 equivalents of
dissolved in minimal distilled water. Stir for 15 minutes at room temperature to ensure complete deprotonation of the terminal amine[4]. -
Electrophilic Addition: Cool the flask in an ice bath (0–5 °C) and add 2.0 equivalents of
dropwise. -
Reflux & Monitoring: Heat the mixture to reflux for 12–14 hours.
-
Self-Validation Step: The progress of the ring closure is physically indicated by the evolution of
gas. This can be validated by holding lead acetate paper over the condenser outlet; a color change to black (lead sulfide) confirms the elimination step is occurring.
-
-
Precipitation: Cool the mixture to room temperature, concentrate under reduced pressure, and dissolve the residue in water. Acidify the solution with dilute
to pH 3–4. Causality: Acidification protonates the intermediate thiolate, triggering the precipitation of the final oxadiazole-2-thione[4]. -
Purification & Structural Validation: Filter, wash with cold water, and recrystallize from ethanol.
-
Self-Validation Step: Confirm the structure via
NMR. The appearance of a characteristic thiocarbonyl (C=S) peak at ~178 ppm validates the formation of the thione ring[4].
-
Experimental workflow for CS2/KOH-mediated cyclization to 1,3,4-oxadiazole-2-thiones.
Quantitative Data Summary
The table below summarizes the expected reaction conditions and yields for various fluorinated and halogenated hydrazide substrates based on literature benchmarks[2][3][4][5].
| Substrate | Reagents / Catalyst | Time (h) | Temp (°C) | Yield (%) | Target Scaffold |
| 4-fluorobenzoyl hydrazide | Carboxylic acid, | 5 – 7 | 100 – 105 | 77 | 1,3,4-oxadiazole |
| 2,4-dichloro-5-fluorobenzoyl hydrazide | Aryloxyacetic acid, | 6 – 8 | 100 – 110 | 70 – 85 | 1,3,4-oxadiazole |
| 5-fluoro-2-methoxybiphenyl hydrazide | 1,1'-carbonyldiimidazole | 4 – 6 | 25 (RT) | 72 – 80 | 1,3,4-oxadiazol-2(3H)-one |
| 6-bromo-2-naphthyl hydrazide | 12 – 14 | 75 – 80 | 65 – 75 | 1,3,4-oxadiazole-2(3H)-thione |
Note: Steric hindrance from bulky ortho-substituents (e.g., methoxy groups) can reduce yields to ~53%, whereas electron-withdrawing fluorine atoms generally enhance the electrophilicity of the intermediate, improving overall cyclization efficiency[5].
References
-
Karthikeyan, M. S., Prasad, D. J., Mahalinga, M., & Kumari, S. (2008). Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]
-
Somani, R. R., et al. (2012). 1,3,4-oxadiazole: a biologically active scaffold. Source: ResearchGate. URL:[Link]
-
Various Authors. (2025). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Source: ResearchGate. URL:[Link]
-
Ramaprasad, G. C., & Kalluraya, B. (2013). Synthesis of new oxadiazole derivatives as anti-inflammatory, analgesic, and antimicrobial agents. Source: Medicinal Chemistry Research / ResearchGate. URL:[Link]
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- 2. Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]
metal-catalyzed coupling reactions with fluorophenyl triazoles
Application Note: Metal-Catalyzed Synthesis and Late-Stage C–H Functionalization of Fluorophenyl Triazoles
Strategic Rationale in Drug Development
Fluorophenyl-substituted 1,2,3-triazoles have emerged as privileged pharmacophores in medicinal chemistry. The strategic incorporation of a fluorine atom onto the aryl ring enhances the molecule's metabolic stability and modulates lipophilicity. More importantly, the highly electronegative fluorine establishes critical multipolar interactions within enzyme pockets—such as the tandem arginine–π interactions observed in galectin-7 inhibitors[1] and the essential hydrogen bonding networks in α-glucosidase inhibitors[2].
To access these high-value scaffolds, we employ a robust, two-stage metallo-catalytic workflow. First, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) constructs the 1,4-disubstituted triazole core with absolute regioselectivity. Subsequently, Palladium-catalyzed direct C–H arylation at the C5 position enables late-stage diversification, yielding fully substituted 1,4,5-triazoles[3]. As a Senior Application Scientist, I have designed the following protocols to embed mechanistic causality directly into your workflow, ensuring high-fidelity, reproducible synthesis.
Mechanistic Pathway & Workflow
The synthetic sequence relies on orthogonal transition-metal catalysis. The Cu(I) species, generated in situ, forms a copper acetylide with 4-fluorophenylacetylene. This guides the azide into a highly structured 6-membered metallacycle that collapses exclusively into the 1,4-isomer. For the subsequent functionalization, the C5–H bond of the triazole is activated via a Concerted Metalation-Deprotonation (CMD) pathway using a Pd(II) precatalyst.
Two-stage metal-catalyzed synthesis and C-H functionalization of fluorophenyl triazoles.
Quantitative Data: Optimization of Pd-Catalyzed C5-Arylation
The direct C–H arylation of the 1,4-disubstituted triazole is highly sensitive to the ligand and solvent environment. Table 1 summarizes the optimization landscape for coupling 1-benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole with bromobenzene.
Table 1: Optimization of Reaction Conditions for C5-Arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5%) | None | K₂CO₃ (2.0) | Toluene | 120 | Trace |
| 2 | Pd(OAc)₂ (5%) | PPh₃ (10%) | K₂CO₃ (2.0) | Toluene | 120 | 88% |
| 3 | Pd(OAc)₂ (5%) | PCy₃ (10%) | K₂CO₃ (2.0) | Toluene | 120 | 42% |
| 4 | Pd(OAc)₂ (5%) | PPh₃ (10%) | Cs₂CO₃ (2.0) | Toluene | 120 | 65% |
| 5 | Pd(OAc)₂ (5%) | PPh₃ (10%) | K₂CO₃ (2.0) | DMF | 120 | 31% |
Causality Insight: The necessity of PPh₃ (Entry 2) highlights the requirement for a moderately electron-donating, sterically accessible ligand to stabilize the Pd(0)/Pd(II) catalytic cycle[3]. Highly electron-rich ligands like PCy₃ (Entry 3) over-stabilize the Pd(II) intermediate, hindering reductive elimination. Furthermore, non-polar solvents like toluene significantly outperform polar coordinating solvents like DMF (Entry 5). DMF competitively binds to the palladium center, disrupting the delicate CMD transition state and reducing catalytic turnover[4].
Validated Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole via CuAAC
Objective: Regioselective construction of the fluorinated pharmacophore core.
Reagents:
-
1-Ethynyl-4-fluorobenzene (1.0 mmol)
-
Benzyl azide (1.1 mmol)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium ascorbate (10 mol%)
-
t-BuOH/H₂O (1:1 v/v, 4 mL)
Step-by-Step Procedure:
-
Substrate Preparation: In a 10 mL round-bottom flask, dissolve 1-ethynyl-4-fluorobenzene (120 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in 2 mL of t-BuOH.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and sodium ascorbate (19.8 mg, 0.10 mmol) in 2 mL of deionized H₂O.
-
Self-Validation Check: The solution must transition rapidly from blue to pale yellow/colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species, which is required to prevent unwanted Glaser oxidative homocoupling of the alkyne.
-
-
Reaction Initiation: Add the aqueous catalyst solution to the organic mixture dropwise. Stir vigorously at room temperature for 12 hours.
-
Workup: Dilute the suspension with ice-cold water (10 mL). Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold water (2 × 5 mL) and hexanes (5 mL) to remove any unreacted alkyne.
-
Isolation: Dry the solid in vacuo at 40 °C overnight to yield the pure 1,4-disubstituted triazole.
Protocol B: Palladium-Catalyzed C5-Arylation of Fluorophenyl Triazoles
Objective: Late-stage cross-coupling to generate the 1,4,5-trisubstituted architecture.
Reagents:
-
1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole (0.5 mmol)
-
Bromobenzene (0.75 mmol)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
K₂CO₃ (1.0 mmol)
-
Anhydrous Toluene (3 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the triazole substrate (126 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and finely ground K₂CO₃ (138 mg, 1.0 mmol).
-
Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.
-
Critical Causality Step: Oxygen irreversibly poisons the Pd(0) intermediate formed during the catalytic cycle. Rigorous degassing is mandatory to achieve the yields reported in Table 1[4].
-
-
Reagent Addition: Introduce anhydrous toluene (3 mL) and bromobenzene (79 µL, 0.75 mmol) via a gas-tight syringe.
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-equilibrated oil bath at 120 °C for 16 hours.
-
Quenching: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 1,4,5-trisubstituted fluorophenyl triazole.
References
-
[2] Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
[4] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). URL: [Link]
-
[3] Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. PubMed Central (NIH). URL: [Link]
-
[1] Functions and Inhibition of Galectin-7, an Emerging Target in Cellular Pathophysiology. PubMed Central (NIH). URL: [Link]
Sources
- 1. Functions and Inhibition of Galectin-7, an Emerging Target in Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 3. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Synthesis of Novel Antifungal Agents via 3-Fluorophenyl Triazole Intermediates
Introduction: The Clinical Imperative for Advanced Triazole Antifungals
The rise of invasive fungal infections, particularly in immunocompromised populations, presents a significant and growing challenge to global public health.[1][2] Triazole-based antifungal agents, such as fluconazole and voriconazole, are cornerstones of current therapeutic strategies.[3][4] Their primary mechanism of action involves the targeted inhibition of a crucial fungal enzyme, cytochrome P450 14α-demethylase (CYP51).[3][4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, triazoles compromise the structural integrity and function of the membrane, leading to a fungistatic or, in some cases, fungicidal effect.[3][6]
Structure-activity relationship (SAR) studies have consistently demonstrated that the incorporation of a fluorinated phenyl ring into the triazole scaffold significantly enhances antifungal potency and selectivity.[7][8] The 3-fluorophenyl moiety, in particular, has emerged as a privileged structure. The fluorine atom's high electronegativity and ability to form strong C-F bonds can improve metabolic stability, enhance binding affinity to the CYP51 active site, and favorably modulate the compound's pharmacokinetic profile.[9][10] This application note provides a detailed guide to the strategic synthesis of potent antifungal agents, focusing on the preparation and utilization of key 3-fluorophenyl triazole intermediates.
The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis
The efficacy of triazole antifungals is rooted in their high affinity for the fungal CYP51 enzyme over its mammalian orthologs.[6] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the demethylation of lanosterol, a precursor to ergosterol.[4] This targeted disruption is a self-validating system for antifungal activity; inhibition of this pathway is directly linked to the arrest of fungal growth.
Figure 2: High-Level Synthetic Workflow for Triazole Antifungals.
Detailed Experimental Protocols
The following protocols outline the synthesis of a core tertiary alcohol intermediate, a precursor to a class of potent antifungal agents.
Protocol 1: Synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-one (Intermediate A)
-
Principle: This reaction is an α-halogenation of a ketone. Acetophenone is brominated at the α-carbon position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction is often initiated by a radical initiator or acid catalyst. This halo-ketone is a versatile intermediate for subsequent nucleophilic substitution.
-
Materials and Reagents:
-
3'-Fluoroacetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial) or Carbon Tetrachloride (CCl₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Dissolve 3'-fluoroacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.
-
Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
-
Characterization (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons of the 3-fluorophenyl ring and a characteristic singlet for the -CH₂Br protons around δ 4.4-4.6 ppm.
-
MS (ESI): A molecular ion peak corresponding to the mass of the product.
-
-
Safety Precautions: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 2: Synthesis of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate B)
-
Principle: This is a nucleophilic substitution reaction where the triazole anion displaces the bromide from the α-carbon of Intermediate A. A base is used to deprotonate the 1,2,4-triazole, making it a more potent nucleophile. [11]* Materials and Reagents:
-
2-bromo-1-(3-fluorophenyl)ethan-1-one (Intermediate A)
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
To a stirred suspension of 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add a solution of Intermediate A (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The product is typically purified by recrystallization from ethyl acetate/hexane.
-
Characterization (Expected):
-
¹H NMR: Disappearance of the -CH₂Br signal and appearance of a new singlet for the -CH₂-Triazole protons around δ 5.2-5.5 ppm, along with signals for the triazole and fluorophenyl protons.
-
¹³C NMR: Signals confirming the presence of all carbon atoms in the structure.
-
MS (ESI): A molecular ion peak confirming the formation of the desired product.
-
Protocol 3: Reformatsky-Type Coupling to Form the Tertiary Alcohol Core
-
Principle: This key C-C bond-forming reaction involves the coupling of the triazole ketone intermediate (Intermediate B) with a pyrimidine derivative. [12][13]The reaction is mediated by activated zinc, which forms an organozinc reagent in situ with the bromo-pyrimidine. This reagent then attacks the carbonyl carbon of the ketone to form the tertiary alcohol. [14]* Materials and Reagents:
-
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate B)
-
4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (or similar reactive pyrimidine)
-
Zinc dust (activated)
-
Iodine (catalytic amount) or Lewis Acid (e.g., TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon atmosphere setup
-
-
Step-by-Step Procedure:
-
Activate zinc dust (1.5 eq) in a flame-dried three-neck flask under an inert atmosphere by adding a crystal of iodine and gently warming until the iodine color fades.
-
Add anhydrous THF to the activated zinc.
-
In a separate flask, dissolve Intermediate B (1.0 eq) and 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (1.1 eq) in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension to initiate the reaction (slight exotherm may be observed).
-
Slowly add the remaining solution dropwise to the zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours until TLC indicates the consumption of the ketone.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting racemic alcohol is purified by column chromatography on silica gel. Subsequent chiral resolution can be performed using methods like diastereomeric salt formation with a chiral acid or through chiral HPLC.
-
Characterization (Expected):
-
¹H NMR: Appearance of a new singlet corresponding to the hydroxyl proton (-OH) and complex multiplets for the newly formed stereocenter.
-
MS (ESI): Molecular ion peak corresponding to the final coupled product.
-
Data Summary
The following table summarizes representative data for the synthesis of key intermediates and the final product class. Yields and specific spectral data will vary based on the exact substrates and reaction conditions used.
| Compound | Structure | Typical Yield | Key ¹H NMR Signals (δ ppm, CDCl₃) |
| Intermediate A | 2-bromo-1-(3-fluorophenyl)ethan-1-one | 80-90% | ~7.2-7.8 (m, 4H, Ar-H), ~4.45 (s, 2H, -CH₂Br) |
| Intermediate B | 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | 75-85% | ~8.15 (s, 1H, Triazole-H), ~8.0 (s, 1H, Triazole-H), ~7.3-7.9 (m, 4H, Ar-H), ~5.4 (s, 2H, -CH₂-Tz) |
| Tertiary Alcohol | (2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(3-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 60-70% (post-coupling) | ~8.6 (s, 1H, Pyrimidine-H), ~8.1 (s, 1H, Triazole-H), ~7.8 (s, 1H, Triazole-H), ~6.9-7.4 (m, 4H, Ar-H), ~5.5 (s, 1H, -OH), ~4.5-5.0 (ABq, 2H, -CH₂-Tz), ~1.2 (d, 3H, -CH₃) |
Note: The structure and data for the Tertiary Alcohol are based on a voriconazole-like scaffold for illustrative purposes.
Conclusion and Future Directions
The synthetic pathways detailed in this note provide a robust and adaptable framework for the preparation of antifungal agents built around a 3-fluorophenyl triazole core. By mastering the synthesis of key ketone and tertiary alcohol intermediates, researchers can generate diverse libraries of novel compounds for antifungal screening. The strategic placement of the 3-fluorophenyl group is a proven method to enhance biological activity. Future work should focus on modifying the pyrimidine ring and other side chains to further optimize the antifungal spectrum, reduce potential drug-drug interactions, and overcome emerging resistance mechanisms in pathogenic fungi.
References
-
Advances in synthetic approach to and antifungal activity of triazoles. Parasitology Research, [Link] [3]2. Triazole antifungals. EBSCO Information Services, [Link] [15]3. Antifungal Properties of 1,2,4-Triazoles. International Summit on Research, Education and Service, [Link] [5]4. Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing, [Link] 5. Synthesis and biological evaluation of novel triazole derivatives as antifungal agents. ResearchGate, [Link] [16]6. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Web of Conferences, [Link] [17]7. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Dovepress, [Link] [18][19]8. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI, [Link] [9]9. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, [Link] [20]11. Process for preparing voriconazole by using new intermediates. Justia Patents, [Link] [14]12. Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing, [Link] 13. Triazole antifungals: A review. ResearchGate, [Link] [6]14. Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, [Link] [7]15. Synthetic method of voriconazole intermediate. Google Patents, [12]16. Synthesis and Antifungal Activity of 3-aryl-1,2,4-triazin-6-one Derivatives. PubMed, [Link] [21]17. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Science and Innovation, [Link] [10]18. Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, [Link] [11]19. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI, [Link] [22]20. Voriconazole intermediate and voriconazole synthesis method. Google Patents, [13]21. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, [Link] [23]24. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, [Link] [8]27. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate, [Link] [1]28. New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Medicine, [Link] [2]29. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, [Link]
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- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]
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- 14. patents.justia.com [patents.justia.com]
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- 20. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
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crystallization methods for 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
Application Note: Crystallization Protocols for 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
Part 1: Executive Summary & Physicochemical Profile
Objective: This guide provides validated protocols for the crystallization and purification of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole. Due to the amphoteric nature of the 1,2,4-triazole ring and the lipophilicity of the fluorophenyl moiety, this compound exhibits specific solubility behaviors that must be leveraged for high-purity isolation (>99.5% HPLC).[1]
Compound Profile:
-
Molecular Formula: C
H FN [2][3][1] -
Core Structure: The molecule consists of a planar 1,2,4-triazole ring substituted with a methyl group at position 3 and a 3-fluorophenyl group at position 5.[2][1]
-
Key Intermolecular Forces:
-
Hydrogen Bonding: The triazole N-H serves as a donor, while the N2/N4 atoms serve as acceptors.[3][1]
-
-
Stacking: The aromatic fluorophenyl and triazole rings facilitate stacking interactions.[2][3] -
Fluorine Contacts: The C-F bond induces dipole interactions (C-F[2][3][1]···H-C) that often direct specific crystal packing motifs [1].[2][3][1]
-
Solubility Matrix (Estimated at 25°C):
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Initial dissolution; Anti-solvent feed |
| Alcohols | Methanol, Ethanol | High to Moderate | Cooling crystallization |
| Esters | Ethyl Acetate | Moderate | Evaporative crystallization |
| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | Anti-solvent |
| Aqueous | Water | Low (pH dependent) | Anti-solvent |
Part 2: Crystallization Protocols
Method A: Thermal Shift Crystallization (Ethanol/IPA)
Best for: Bulk purification, removal of synthesis byproducts, and obtaining thermodynamically stable polymorphs.[1]
Rationale: Short-chain alcohols like Ethanol (EtOH) and Isopropyl Alcohol (IPA) act as both proton donors and acceptors, disrupting the strong intermolecular H-bonds of the triazole aggregate in solution.[2][3][1] Upon cooling, the compound re-associates into an ordered lattice, excluding impurities [2].[1]
Protocol:
-
Dissolution: Charge 10 g of crude 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole into a round-bottom flask.
-
Solvent Addition: Add Absolute Ethanol (or IPA) at a ratio of 5-7 mL per gram of solid.
-
Heating: Heat the mixture to reflux (78°C for EtOH) with magnetic stirring until a clear, homogeneous solution is achieved.
-
Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature (20-25°C) slowly over 2-3 hours.
-
Nucleation: If no crystals appear at 25°C, cool further to 0-4°C in an ice bath. Seed crystals (0.1 wt%) may be added at the cloud point.[2][3][1]
-
Isolation: Filter the white crystalline solid via vacuum filtration.
-
Washing: Wash the cake with cold (-10°C) Ethanol (2 x 5 mL).
-
Drying: Dry under vacuum (40°C, 10 mbar) for 12 hours.
Method B: Anti-Solvent Precipitation (DMSO/Water)
Best for: High yield recovery from reaction mixtures or when thermal degradation is a concern.[2][3][1]
Rationale: The compound is highly soluble in DMSO but insoluble in water.[2][3][1] Water acts as a "disruptor" of the solvation shell, forcing the hydrophobic fluorophenyl group to aggregate rapidly.[1]
Protocol:
-
Primary Solution: Dissolve the crude compound in DMSO (minimum volume, approx. 2 mL/g).
-
Anti-Solvent Preparation: Prepare a beaker containing distilled water (10x volume of DMSO).[2][3][1]
-
Addition: Slowly add the DMSO solution dropwise into the vigorously stirred water.
-
Aging: Stir the slurry for 30 minutes to allow Ostwald ripening (growth of larger crystals at the expense of fines).
-
Filtration: Filter and wash extensively with water to remove residual DMSO.[2][3][1]
-
Drying: Requires prolonged drying or lyophilization to remove trapped water.[2][3][1]
Part 3: Polymorph & Solvate Control Strategy
Triazoles are prone to forming solvates (pseudopolymorphs) when crystallized from water or alcohols.[2][3][1] To ensure a pure anhydrous form:
-
DSC Analysis: Run Differential Scanning Calorimetry. A sharp endotherm at the melting point (likely >150°C based on analogs [3]) indicates a pure phase.[2][3][1] Broad peaks or pre-melt endotherms indicate solvates.[2][3][1]
-
Desolvation: If a solvate is suspected, recrystallize from a non-solvating solvent system like Ethyl Acetate/Heptane (Method C below).[2][3][1]
Method C: Binary Solvent Evaporation (EtOAc/Heptane)
-
Dissolve compound in Ethyl Acetate at 50°C.
-
Add Heptane dropwise until persistent cloudiness is observed.[2][3][1]
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal crystallization path based on the crude material's state.
Figure 1: Decision matrix for solvent selection and process flow.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; solvent concentration too high. | Re-heat to dissolve.[2][3][1] Add seed crystals at cloud point.[2][3][1] Reduce cooling rate. |
| Low Yield | Compound too soluble in mother liquor.[2][3][1] | Cool to -10°C. Add anti-solvent (Heptane to EtOAc; Water to Alcohols).[2][3] |
| Gel Formation | Hydrogen bond networking in concentrated solution.[2][3][1] | Dilute solution. Use Method A (Ethanol) instead of Method B. |
| Colored Impurities | Oxidation products or metal residues.[2][3][1] | Treat hot solution with activated carbon (5 wt%) for 15 mins, then filter. |
References
-
Thallapally, P. K., et al. (2025).[3][1] Fluorine-Directed Crystal Engineering: Impact on Packing and Solubility.[2][3] Crystal Growth & Design.[2][3][1] (General reference for Fluorine effects).
-
Konovalova, I. S., et al. (2025).[3][1][4] Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.[2][3][4] ResearchGate.[2][3][1]
-
Cardiff University Research Archive. (2021).[2][3][1] Crystal structure analysis of fluorophenyl-triazole derivatives. ORCA.[2][3][1]
-
ChemScene. (2024). Product Data: 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS 1094688-07-9).[2][3][5]
-
BLDpharm. (2024).[2][3][1] Safety and Handling of Triazole Intermediates.[2][3][1]
Sources
Application Note: Rapid Microwave-Assisted Synthesis of 3-Methyl-5-(4-fluorophenyl)-1H-1,2,4-triazole
Abstract
This application note provides a comprehensive guide and a detailed protocol for the synthesis of 3-methyl-5-(4-fluorophenyl)-1H-1,2,4-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We leverage the principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve a rapid, efficient, and high-yield transformation that dramatically outperforms conventional heating methods.[3][4] This document explores the fundamental advantages of microwave irradiation, offers a step-by-step experimental procedure, discusses the reaction mechanism, and presents comparative data. The protocols are designed for researchers, chemists, and professionals in the pharmaceutical industry seeking to optimize the synthesis of N-heterocycles.[5]
Introduction: The Significance of Fluorinated 1,2,4-Triazoles and the Need for Green Synthesis
The 1,2,4-triazole nucleus is a privileged scaffold in modern pharmacology, forming the core structure of numerous therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[4][6] The incorporation of a fluorine atom, particularly on a phenyl ring, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, methyl-fluorophenyl-1,2,4-triazoles represent a valuable class of compounds for drug discovery pipelines.
Traditional synthetic routes to these heterocycles often involve prolonged reaction times (many hours to days), high temperatures using conventional oil baths, and the use of large volumes of hazardous solvents, leading to significant energy consumption and waste generation.[6] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing dielectric heating, microwave energy is transferred directly and uniformly to polar molecules in the reaction mixture, resulting in remarkable rate accelerations and often cleaner reaction profiles.[9][10] This guide demonstrates the practical application of MAOS for the efficient construction of the target triazole.
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis relies on the ability of a material to convert electromagnetic energy into heat.[10] This heating mechanism is fundamentally different from conventional heating, where heat is transferred inefficiently via conduction and convection from the vessel walls inward. The primary mechanisms of microwave heating in organic synthesis are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in this protocol, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to intense and uniform volumetric heating of the mixture.[9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[8]
This efficient energy transfer allows for "superheating" of solvents in a sealed vessel far above their atmospheric boiling points, leading to dramatic accelerations in reaction rates.[10] Reactions that take many hours can often be completed in a matter of minutes.[2][11]
Experimental Guide: Synthesis of 3-Methyl-5-(4-fluorophenyl)-1H-1,2,4-triazole
This section provides a detailed, self-validating protocol for the synthesis of the target compound.
Overall Reaction Scheme
Caption: Synthesis of 3-Methyl-5-(4-fluorophenyl)-1H-1,2,4-triazole from 4-fluorobenzohydrazide and acetonitrile.
Materials and Equipment
-
Reagents:
-
4-Fluorobenzohydrazide (C₇H₇FN₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ethyl Acetate and Hexane (for TLC)
-
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 20 mL microwave reaction vessel with snap cap/septum
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 20 mL microwave reaction vessel containing a magnetic stir bar, add 4-fluorobenzohydrazide (0.77 g, 5.0 mmol), anhydrous potassium carbonate (0.76 g, 5.5 mmol), and 10 mL of anhydrous acetonitrile. Acetonitrile serves as both a reactant and the reaction solvent.
-
Vessel Sealing: Securely seal the vessel with a cap. Ensure the seal is tight to withstand the pressure generated at high temperatures.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Irradiate the mixture with the following parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Dynamic (instrument will adjust power to maintain target temperature)
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully venting and opening.
-
Reaction Monitoring: Check for the consumption of the starting material by spotting a small aliquot of the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Workup and Isolation: Pour the cooled reaction mixture into approximately 50 mL of cold deionized water. A precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with additional deionized water (2 x 10 mL).
-
Purification: Dry the crude solid and purify it by recrystallization from hot ethanol to yield the final product as a crystalline solid.
Results and Discussion
The application of microwave irradiation provides a significant improvement over conventional synthetic methods. The rapid, uniform heating minimizes the formation of degradation byproducts, leading to cleaner reactions and higher yields.
Comparative Performance Data
The following table summarizes the typical results obtained via microwave synthesis compared to a traditional conventional heating approach for this class of reaction.[6]
| Parameter | Microwave-Assisted Method | Conventional Method (Reflux) |
| Reaction Time | 20 minutes | 12 - 24 hours |
| Typical Yield | 85 - 95% | 50 - 70% |
| Energy Input | Low | High |
| Solvent Volume | Minimal (Acetonitrile acts as reagent) | High |
| Product Purity | High (often requires minimal purification) | Moderate (byproducts common) |
Causality of Experimental Choices
-
Solvent/Reagent: Acetonitrile is an ideal choice as it is a polar molecule that couples efficiently with microwave irradiation and is also a key reactant for introducing the methyl group onto the triazole ring.[9]
-
Catalyst: Potassium carbonate is used as a mild base to facilitate the initial nucleophilic attack and subsequent cyclization steps.
-
Temperature: The high temperature (150 °C), achievable in minutes within a sealed vessel, is crucial for overcoming the activation energy of the cyclization and dehydration steps, a feat that would require many hours of conventional reflux.[1]
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis of 1,2,4-triazoles.
Proposed Reaction Mechanism
The reaction proceeds via a condensation-cyclization pathway, which is greatly accelerated by the high temperatures achieved with microwave heating.
Caption: Proposed mechanism for the formation of the 1,2,4-triazole ring.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 3-methyl-5-(4-fluorophenyl)-1H-1,2,4-triazole. The protocol described herein offers dramatic reductions in reaction time, increased product yields, and aligns with the principles of green chemistry by minimizing energy use and waste. This robust and scalable methodology provides a powerful tool for researchers in medicinal chemistry and drug development, accelerating the discovery and synthesis of novel heterocyclic compounds.
References
-
Gallo, E., & Civera, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Tu, S., et al. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957-1962. [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences, 1(1). [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Sharma, V., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(28), 16494-16515. [Link]
-
IntechOpen. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]
-
Sotelo, E., et al. (2002). Microwave-Assisted 1,3-Dipolar Cycloaddition. Synthesis of Substituted 9-(1,2,3-Triazol-1-yl)acridines. Molecules, 7(4), 375-381. [Link]
-
Silva, A. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293. [Link]
-
Sharma, V., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
-
ResearchGate. (2018). Microwave-assisted synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]
-
Indian Academy of Sciences. (2018). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 130(10). [Link]
-
Perumal, S., et al. (2002). Synthesis of C-Carbamoyl-1,2,3-triazoles by Microwave-Induced 1,3-Dipolar Cycloaddition of Organic Azides to Acetylenic Amides. Journal of Organic Chemistry, 67(25), 9079-9082. [Link]
-
El-Malah, A., et al. (2021). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Journal of Heterocyclic Chemistry, 58(4), 986-996. [Link]
-
Mosslemin, M. H., et al. (2007). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 379-385. [Link]
-
Ovid. (2014). Microwave Assistant One Pot Synthesis, Crystal Structure, Antifungal Activities and 3D-QSAR of Novel 1,2,4-Triazolo[4,3-a]pyridines. Chemical Biology and Drug Design, 84(4), 470-477. [Link]
-
Academia.edu. (2018). Design, Microwave-Assisted and Conventional Synthesis of New Hybrid Compounds Derived From 1-(4-Fluorophenyl)piperazine and Screening for Their Biological Activities. ChemistrySelect, 3(8), 2144-2151. [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. [Link]
-
Panda, K. C., Kumar, B. V. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7062-7069. [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
Bektas, H., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry, 66, 153-159. [Link]
-
Kumar, R., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Green Chemistry. [Link]
-
IJSDR. (2024). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. [Link]
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- 1. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
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- 3. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. organic-chemistry.org [organic-chemistry.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Application Note: Precision Functionalization of the Triazole Ring at the N1 Position
This Application Note is structured to guide researchers through the high-fidelity synthesis and verification of N1-functionalized triazoles. It distinguishes between de novo construction (the gold standard for N1 selectivity) and post-synthetic modification (high risk of regioisomerism).
Executive Summary & Strategic Route Selection
The functionalization of the triazole ring at the N1 position is a critical operation in drug discovery, serving as a bioisostere for amide bonds and a rigid linker in fragment-based design.
The Core Challenge: The 1,2,3-triazole ring exhibits tautomeric equilibrium. In post-synthetic alkylation of a pre-formed NH-triazole, the N2-isomer is often thermodynamically favored due to the preservation of aromaticity and minimization of dipole repulsion. However, the N1-isomer is frequently the desired pharmacophore.
Consequently, the most reliable protocol for N1-functionalization is not derivatization, but construction via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Route Selection Matrix
Before beginning, select your workflow based on your starting material:
Figure 1: Decision matrix for selecting the optimal N1-functionalization pathway. Note that de novo synthesis (Method A) is superior for regiocontrol.
Method A: The Gold Standard (CuAAC)
Application: Creating N1-substituted 1,2,3-triazoles from scratch. Mechanism: Stepwise formation of a metallacycle via a dinuclear copper intermediate.
Unlike thermal cycloaddition (Huisgen), which yields a 1:1 mixture of 1,4- (N1) and 1,5- (N1) isomers, CuAAC is 100% regioselective for the 1,4-disubstituted product.
Protocol 1: Standard Aqueous/Organic CuAAC
Best for: Robust synthesis compatible with most functional groups.
Reagents:
-
Terminal Alkyne (1.0 equiv)[1]
-
Organic Azide (1.0 equiv) [Caution: Low MW azides are explosive]
-
CuSO₄[1]·5H₂O (1–5 mol%)
-
Sodium Ascorbate (10–20 mol%)
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O
Step-by-Step Workflow:
-
Preparation: Dissolve alkyne and azide in t-BuOH/H₂O (1:1) at 0.5 M concentration.
-
Catalyst Generation: Prepare a fresh 1 M aqueous solution of Sodium Ascorbate. Add CuSO₄ solution followed immediately by the ascorbate solution to the reaction mixture. The solution should turn bright yellow/orange (active Cu(I)).
-
Why: Ascorbate reduces Cu(II) to Cu(I) in situ and keeps it reduced, preventing oxidative homocoupling of alkynes (Glaser coupling).
-
-
Reaction: Stir vigorously at RT for 6–12 hours.
-
Monitoring: Monitor by TLC. The disappearance of the azide is critical (stain with PPh3/ninhydrin if aliphatic, or UV if aromatic).
-
Workup: Dilute with water. If the product precipitates, filter and wash with dilute NH₄OH (removes Cu traces). If soluble, extract with EtOAc.
Mechanism Visualization (Dinuclear Pathway)
Recent mechanistic studies confirm two copper atoms are involved in the turnover-limiting step.
Figure 2: The dinuclear copper mechanism ensures exclusive 1,4-regioselectivity (N1-substitution).
Method B: Post-Synthetic Alkylation (Direct Functionalization)
Application: Adding an alkyl group to an existing NH-1,2,3-triazole. Risk: High probability of N2-alkylation.
The Regioselectivity Problem:
-
N2-Alkylation: Thermodynamically favored. The "lone pair" on N2 is in an sp2 orbital orthogonal to the pi-system, making it a better nucleophile in many conditions.
-
N1-Alkylation: Kinetically favored under specific steric/electronic conditions.
Protocol 2: Kinetic N1-Alkylation
To maximize N1 selectivity, we use reactive electrophiles and lower temperatures to trap the kinetic product.
Reagents:
-
NH-1,2,3-Triazole (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, MeI) (1.1 equiv)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Acetone (polar aprotic favors N1 slightly more than DMF in some cases)
Step-by-Step Workflow:
-
Dissolution: Dissolve triazole in dry Acetone (0.2 M).
-
Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at 0°C for 15 mins.
-
Addition: Add Alkyl Halide dropwise at 0°C.
-
Reaction: Allow to warm to RT slowly. Monitor closely by TLC.
-
Purification (Critical): You will likely get a mixture (~70:30 N2:N1 is common).
-
Separation: Isomers usually separate well on silica gel. N2 isomers are typically less polar (higher Rf) than N1 isomers due to the vanishing dipole moment of the symmetrical N2-species.
-
Method C: Chan-Lam Coupling (N-Arylation)
Application: Attaching an aryl ring to N1. Selectivity: N1-selectivity is difficult. Standard conditions often favor N2 or N1/N2 mixtures.
Protocol 3: Cu-Mediated Oxidative Coupling
Reagents:
-
NH-Triazole[2]
-
Aryl Boronic Acid (2.0 equiv)
-
Cu(OAc)₂ (1.0 equiv) [Stoichiometric copper often required for good yields]
-
Pyridine (2.0 equiv)
-
Solvent: DCM or Dichloroethane[1]
-
Atmosphere: Open to air (requires O₂).
Key Insight: To favor N1, use sterically hindered boronic acids or specific ligands, though N2 remains a major competitor. If N1-aryl is strictly required, synthesize the azide (Ar-N3) and use Method A (CuAAC) . Do not rely on Chan-Lam for exclusive N1-arylation of 1,2,3-triazoles unless the N2 position is sterically blocked.
Analytical Validation: Distinguishing N1 vs. N2
This is the most frequent point of failure. Researchers often misidentify the N2 isomer as N1.
Data Comparison Table
| Feature | N1-Substituted (1,4-isomer) | N2-Substituted |
| Symmetry | Asymmetric | Symmetric (if C4/C5 substituents match) |
| Dipole Moment | High (More Polar) | Low (Less Polar) |
| TLC (Silica) | Lower Rf (slower) | Higher Rf (faster) |
| 1H NMR (Triazole-H) | δ 7.5 – 8.5 ppm | δ 7.5 – 8.5 ppm (Often shifted upfield relative to N1) |
| 13C NMR (CH) | C5 and C4 are distinct | Equivalent (if symmetric) |
| NOESY/ROESY | Cross-peak between N-R group and C5-H | No Cross-peak (N2 is too far from C4/C5) |
Protocol 4: The NOESY Confirmation
-
Sample: 10 mg product in CDCl₃ or DMSO-d₆.
-
Experiment: Run 1D 1H NMR and 2D NOESY.
-
Analysis: Look for a correlation spot between the protons on the functional group (e.g., N-CH₂-Ar) and the proton on the triazole ring (C5-H).
-
Correlation Present: Confirms N1-substitution (Distance < 5Å).
-
Correlation Absent: Suggests N2-substitution (Distance > 5Å).
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1] Science. [Link]
-
Qiao, J. X., et al. (2011). Chan-Lam coupling of 1,2,3-triazoles: A robust method for N2-arylation.[3] Organic Letters. (Note: Cited to demonstrate the N2-preference of direct coupling). [Link]
-
Creary, X., Anderson, A., & Brophy, C. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yield and purity.
Section 1: Overview of the Primary Synthetic Pathway
The synthesis of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole is most commonly and reliably achieved through the condensation and subsequent cyclization of an activated imino species with a substituted hydrazide. The recommended pathway involves the reaction of ethyl acetimidate hydrochloride , prepared from acetonitrile via the Pinner reaction, with 3-fluorobenzohydrazide . This method is robust, scalable, and generally provides good yields with proper optimization.
The overall workflow is summarized in the diagram below.
Caption: Overall workflow for the synthesis of the target triazole.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach is the most effective way to diagnose the issue.[1]
-
Cause 1: Purity and Stability of Starting Materials.
-
Explanation: The Pinner salt (ethyl acetimidate hydrochloride) is highly hygroscopic and thermodynamically unstable.[2] Moisture will hydrolyze it back to an ester and ammonium chloride, rendering it inactive for the condensation. Impurities in the 3-fluorobenzohydrazide can also introduce side reactions.
-
Solution:
-
Use Freshly Prepared Imidate: Prepare the Pinner salt immediately before use or store it under a rigorously dry, inert atmosphere (e.g., in a desiccator over P₄O₁₀ under argon).
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. The condensation step should be performed under an inert atmosphere (nitrogen or argon).[1]
-
Verify Hydrazide Purity: Confirm the purity of your 3-fluorobenzohydrazide by melting point or NMR spectroscopy. Recrystallize if necessary.
-
-
-
Cause 2: Suboptimal Reaction Conditions (pH, Temperature).
-
Explanation: The initial condensation requires a base to liberate the free imidate from its hydrochloride salt. However, the subsequent cyclodehydration step is often promoted by heat and can be sensitive to the overall basicity.[3] Excessively strong bases or incorrect pH can lead to decomposition or alternative reaction pathways. Traditional methods often require high temperatures, which can degrade the product.[4]
-
Solution:
-
Base Optimization: Triethylamine (TEA) is a common choice. Start with 1.1-1.2 equivalents. If yields are still low, consider a weaker base like pyridine, which can also act as the solvent.
-
Temperature Control: The condensation is often performed at room temperature, followed by heating to reflux for the cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal reflux time. Prolonged heating can be detrimental.
-
Microwave Irradiation: Consider using microwave irradiation, which has been shown to significantly shorten reaction times and improve yields for 1,2,4-triazole synthesis.[4][5]
-
-
-
Cause 3: Inefficient Mixing.
-
Explanation: If the reaction mixture is heterogeneous or highly viscous, inefficient stirring can lead to localized concentration gradients and poor reaction rates.[1]
-
Solution: Ensure vigorous stirring throughout the reaction, especially after adding the base and during the heating phase. For larger-scale reactions, consider mechanical stirring.
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
Answer: Impurity profiles can be complex, but several common side products can arise in this synthesis.
-
Side Product 1: Unreacted Starting Materials.
-
Identification: Easily identified by TLC or LC-MS by comparing with standards.
-
Cause: Incomplete reaction due to insufficient heating time, low temperature, or deactivation of the imidate.[6]
-
Solution: Increase reflux time and monitor for the disappearance of starting materials. Ensure anhydrous conditions to prevent imidate hydrolysis.
-
-
Side Product 2: N,N'-diacylhydrazine derivatives.
-
Identification: A higher molecular weight product, often with poor solubility. Can be characterized by NMR and Mass Spec.
-
Cause: This can occur if there are impurities in the starting hydrazide or if side reactions with the solvent or other electrophiles occur.
-
Solution: Use highly pure 3-fluorobenzohydrazide.
-
-
Side Product 3: Oxadiazoles.
-
Identification: Isomeric with the desired triazole. Can be difficult to separate. Requires careful characterization (NMR, MS).
-
Cause: Under certain conditions, particularly with oxidative contaminants or incorrect workup, the intermediate can cyclize to form a 1,3,4-oxadiazole.
-
Solution: Maintain a strictly inert atmosphere. Careful control of the base and temperature can favor the desired triazole formation.
-
Question 3: I am struggling with the purification of the final product. What are the best practices?
Answer: Purification can be challenging due to the polar nature of the triazole ring.[4]
-
Method 1: Column Chromatography.
-
Explanation: Silica gel column chromatography is the most common method.[4] The polarity of the triazole requires a relatively polar solvent system.
-
Protocol:
-
Adsorb: Dry-load the crude product onto a small amount of silica gel for best results.
-
Solvent System: Start with a less polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-70%) is often effective. For very polar impurities, a small amount of methanol can be added to the ethyl acetate (e.g., 1-5%).[4]
-
-
-
Method 2: Recrystallization.
-
Explanation: If the product is obtained as a solid and is relatively pure (>90%), recrystallization is an excellent method for achieving high purity.[4]
-
Protocol:
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water). The ideal solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (solvent, temperature, base) for the cyclization step?
A1: While conditions must often be optimized for a specific substrate, a robust starting point for the reaction between ethyl acetimidate HCl and 3-fluorobenzohydrazide is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; high boiling point for cyclization. Dioxane is a good alternative. |
| Base | Triethylamine (TEA) | Sufficiently basic to free the imidate without causing significant side reactions. Use 1.1-1.2 equivalents. |
| Temperature | Room temp (1-2h), then Reflux (80°C) | Allows for initial condensation before driving the cyclodehydration to completion with heat.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent hydrolysis of the imidate intermediate.[1] |
| Monitoring | TLC or LC-MS | Essential to track the consumption of starting materials and formation of the product to avoid unnecessary heating.[6] |
Q2: How critical is the purity of my starting materials?
A2: Extremely critical. The success of the reaction is highly dependent on the quality of the reagents.[1][3] Impurities in the ethyl acetimidate (e.g., water) will halt the reaction, while impurities in the 3-fluorobenzohydrazide can lead to difficult-to-separate side products, significantly complicating purification and lowering the yield.
Q3: Are there alternative, "greener" or more modern synthetic methods available?
A3: Yes, several modern methods have been developed for 1,2,4-triazole synthesis that offer advantages over traditional heating.
-
Microwave-Assisted Synthesis: This is a leading alternative, often dramatically reducing reaction times from hours to minutes and increasing yields.[5]
-
Metal-Catalyzed Reactions: Copper-catalyzed systems, often using air or oxygen as the oxidant, can construct the triazole ring from different precursors like amidines.[7][8] These methods offer different substrate scopes and can sometimes be performed under milder conditions.
-
One-Pot Procedures: Many modern protocols aim to combine multiple steps into a single pot, reducing waste and workup procedures. For example, a one-pot synthesis from a carboxylic acid, an amidine, and a hydrazine has been reported.[7]
Section 4: Detailed Experimental Protocol
Protocol: Synthesis of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
This protocol is a representative procedure and may require optimization.
Part A: Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube outlet.
-
Cool the flask in an ice-salt bath to -5 °C.
-
Charge the flask with anhydrous acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 0 °C.
-
Continue the HCl addition until the solution is saturated. A white precipitate of the Pinner salt should form.
-
Seal the flask under an inert atmosphere and allow it to stand in the cold (e.g., 4 °C) overnight to complete precipitation.
-
Crucially, do not isolate the salt. Use the resulting slurry or solution directly in the next step to avoid decomposition due to atmospheric moisture.[2]
Part B: Condensation and Cyclization
-
To a separate flask under a nitrogen atmosphere, add 3-fluorobenzohydrazide (1.0 eq) and anhydrous ethanol.
-
Cool this solution in an ice bath and slowly add the prepared Pinner salt solution/slurry from Part A via cannula.
-
After the addition is complete, add triethylamine (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux (approx. 78-80 °C). Monitor the reaction progress every 2-4 hours by TLC (e.g., using 50% ethyl acetate/hexanes).
-
Once the 3-fluorobenzohydrazide is consumed (typically 8-16 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization as described in the troubleshooting section.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Wikipedia. (n.d.). Pinner reaction.
- J&K Scientific. (2025). Pinner Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isres.org [isres.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Purification of 1,2,4-Triazole Derivatives
[1]
Current Status: Online Ticket ID: TRZ-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction: The Triazole Challenge
1,2,4-Triazoles are cornerstones of modern medicinal chemistry (e.g., fluconazole, letrozole) due to their metabolic stability and ability to engage in hydrogen bonding. However, these same properties make them notoriously difficult to purify. Their basic nitrogen atoms (
This guide provides a self-validating troubleshooting framework for purifying these derivatives, moving beyond standard protocols to address the specific physicochemical behavior of the triazole ring.
Module 1: Troubleshooting Peak Tailing (The Silanol Interaction)
Issue: Broad, asymmetrical peaks (tailing factors > 1.5) or complete loss of product on the column. Root Cause: The N-4 nitrogen of the triazole ring acts as a Lewis base, forming hydrogen bonds with the acidic silanol (Si-OH) groups of the stationary phase.
Protocol A: Mobile Phase Modifiers
Do not run a neutral column for basic triazoles. You must suppress silanol ionization or block active sites.
| Modifier | Concentration | Application Context |
| Triethylamine (TEA) | 0.5% – 1.0% | Standard. Best for DCM/MeOH gradients. Must be flushed out post-column. |
| Ammonium Hydroxide ( | 0.5% – 1.0% | High Polarity. Use with MeOH/DCM. Excellent for highly polar/ionic derivatives. |
| Acetic Acid | 0.1% – 0.5% | Acidic Triazoles. Only if the triazole has an acidic substituent (e.g., carboxylic acid). |
Protocol B: The "Pre-Saturation" Method (Critical for Scale-Up)
Adding TEA to the mobile phase is sometimes insufficient because the "modifier front" lags behind the solvent front.
-
Equilibrate the column with 3 column volumes (CV) of mobile phase containing 1% TEA .
-
Flush with 2 CV of neutral starting solvent (to prevent basicity from affecting the initial load).
-
Run the gradient with 0.5% TEA maintained throughout.
Self-Validating Check: Spot your crude mixture on a TLC plate. Run it in your chosen solvent system without TEA. Then run a second plate with 1% TEA. If the Rf increases and the spot shape tightens on the second plate, the column requires a modifier [1].
Module 2: The Solubility Paradox (Loading Techniques)
Issue: Triazoles are often polar solids that are insoluble in non-polar starting solvents (e.g., Hexane, DCM), leading to precipitation at the column head and poor resolution.
Decision Matrix: Loading Strategy
| Variable | Liquid Loading | Dry Loading (Recommended) |
| Solubility | High in initial mobile phase. | Low in initial mobile phase; requires MeOH/DMSO to dissolve. |
| Resolution | High risk of "band broadening" if strong solvent used.[1] | Sharpest bands. Eliminates solvent effects. |
| Recovery | Good, unless precipitation occurs. | Excellent, prevents "crashing out" inside the column. |
Workflow: Celite Dry Loading
-
Dissolve crude triazole in the minimum amount of MeOH or Acetone.
-
Add Celite 545 (ratio: 1g Celite per 1g crude). Note: Do not use silica for dry loading basic triazoles as it increases interaction time with acidic sites.
-
Evaporate solvent completely on a rotovap until a free-flowing powder remains.
-
Pack this powder on top of the equilibrated column or in a solid-load cartridge.
Module 3: Separation of Regioisomers (N1 vs. N2)
Issue: Alkylation of 1,2,4-triazole typically yields a mixture of N1-alkyl (major, ~90%) and N2-alkyl (minor, ~10%) isomers [2]. These often have
Mechanism:
-
N1-isomer: More asymmetric; generally more polar (lower Rf).
-
N2-isomer: More symmetric; generally less polar (higher Rf).
The Selectivity Triangle Strategy
If DCM/MeOH fails to separate isomers, you must change the selectivity mechanism, not just the polarity.
-
Swap the Modifier: Change MeOH to Acetone (10-30% in DCM). Acetone is a dipole-dipole acceptor but a poor H-bond donor compared to MeOH, altering the interaction with the triazole nitrogens.
-
Use Toluene: Replace DCM with Toluene. The
- interaction between Toluene and the aromatic triazole ring can exaggerate subtle electronic differences between N1 and N2 isomers.
Visual Logic: Isomer Separation Decision Tree
Caption: Decision logic for separating close-eluting triazole regioisomers. Note that changing solvent selectivity (Option A/B) is often more effective than simply extending the gradient.
Module 4: Mobile Phase "Gotchas" (Silica Dissolution)
Warning: Using
The Fix:
FAQ: Rapid Troubleshooting
Q: My triazole product is "bleeding" off the column over 20+ fractions.
-
A: This is classic "streaking." You likely omitted the amine modifier. Add 1% Triethylamine to your mobile phase immediately. If already using TEA, your sample might be overloaded; switch to dry loading on Celite.
Q: I see a white solid in my NMR tube after drying fractions.
-
A: This is likely dissolved silica (if using high MeOH) or triethylamine hydrochloride salts.
-
Remedy: Redissolve in DCM, filter through a 0.2
PTFE syringe filter, and wash with saturated to remove amine salts.
-
Q: Can I use Alumina instead of Silica?
References
-
Biotage. "Successful Flash Chromatography: Overcoming Challenges in the Purification of Heterocyclic Compounds." Biotage Knowledge Base. [Link]
-
Chemistry Stack Exchange. "Separation of alkylated 1,2,4-triazole in solution." Stack Exchange. [Link]
-
Chemtips. "Is Silica Soluble in Methanol?" Chemtips Blog. [Link]
-
University of Rochester. "Troubleshooting Flash Chromatography." Rochester Lab Guides. [Link]
Technical Support Center: Metal Impurity Removal in Triazole Synthesis
Topic: Removing Metal Catalyst Impurities (Cu, Pd, Ru) from Triazole Products Ticket ID: #MET-REM-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Triazole Problem
Welcome to the Purification Support Center. If you are here, you likely have a triazole product—synthesized via CuAAC ("Click" chemistry) or Pd-catalyzed cross-coupling—that is failing elemental analysis.
The Core Issue: 1,2,3-Triazoles are not just products; they are ligands . The nitrogen atoms in the triazole ring possess lone pairs that coordinate strongly to transition metals (Cu, Pd, Ru). This creates a "competitive chelation" scenario where your product fights the purification agents for the metal. Standard washes often fail because the Product-Metal bond (
Regulatory Context (ICH Q3D): For pharmaceutical applications, you must adhere to strict Permitted Daily Exposure (PDE) limits.[1]
-
Copper (Class 3): Oral PDE = 3000 µ g/day (~300 ppm for 10g dose).
-
Palladium/Ruthenium (Class 2B): Oral PDE = 100 µ g/day (~10 ppm for 10g dose).[2]
Module 1: The Copper Crisis (CuAAC)
Scenario: You used CuSO₄/Ascorbate or Cu(I) halides. Your product might be blue/green (gross contamination) or appear clean but fail ICP-MS (>50 ppm).
Diagnostic Workflow
Figure 1: Decision tree for selecting the appropriate copper removal strategy based on contamination level and product solubility.
Protocol A: The "Ammonia/EDTA" Wash (For Lipophilic Products)
Best for: Bulk removal of visible copper salts.
Mechanism: Ammonia (
-
Dissolve: Dissolve crude product in a non-miscible organic solvent (DCM or EtOAc). Avoid Ether (can coordinate Cu).
-
Oxidize (Critical): If you used Cu(I), stir the organic layer open to air for 15 mins to ensure Cu(I)
Cu(II). Cu(I) binds poorly to EDTA. -
Wash 1 (Ammonia): Wash with 10% aqueous
(1:1 ratio). Shake vigorously.-
Observation: Aqueous layer turns deep blue.
-
-
Wash 2 (Chelation): Wash with 0.1M
(pH adjusted to ~8-9). -
Wash 3 (Polishing): Wash with Saturated
followed by Brine. -
Dry: Dry over
(Sodium Sulfate itself can adsorb some metals).
Protocol B: Scavenger "Polishing" (For Trace Removal)
Best for: Reaching <10 ppm limits when washes fail.
The Science: Silica-grafted scavengers use "Soft Acid - Soft Base" theory. Sulfur ligands (Thiol, Thiourea) bind soft metals (Cu, Pd) irreversibly.
| Scavenger Type | Functional Group | Target Metals | Best For... |
| Si-Thiol | Propylthiol (SH) | Cu, Pd, Ag, Hg | General Purpose. Best all-rounder for Cu. |
| Si-DMT | Dimercaptotriazine | Pd, Ru, Cu, Rh | Precious Metals. Higher affinity for Pd than Thiol. |
| Si-TMT | Trimercaptotriazine | Pd, Ru | High Selectivity. Similar to DMT, often higher capacity. |
| Si-TAAcOH | Triaminetetraacetic acid | Cu, Ni, Co | Harder Metals. Silica-supported EDTA equivalent. |
Step-by-Step:
-
Load: Add 4–5 equivalents of Si-Thiol (relative to residual Cu content) to your product solution.
-
Solvent: Works in MeOH, EtOAc, DCM, THF.
-
Time/Temp: Stir at 40°C for 4 hours .
-
Why Heat? You need thermal energy to break the Product-Cu bond so the Scavenger-Cu bond can form.
-
-
Filter: Filter through a fritted funnel or Celite pad.
-
Analyze: The filtrate should be metal-free.
Module 2: Precious Metal Recovery (Pd & Ru)
Scenario: You performed a Sonogashira coupling to build the alkyne or a RuAAC reaction. The product is dark or grey.
FAQ: Why is Palladium harder to remove than Copper? Palladium often forms nanoparticles (Pd-black) or stable soluble clusters that slip through filters. Furthermore, Pd(II) complexes with triazoles are kinetically inert.
The Solution: Si-DMT / Si-TMT
Standard thiols (Si-Thiol) work, but DMT (Dimercaptotriazine) is the industry standard for Pd removal due to the "chelate effect" (bidentate binding).
Protocol:
-
Dissolve product in THF or DMF (Pd species are often poorly soluble in alcohols).
-
Add Si-DMT (5-10 wt% relative to product if metal content is unknown, or 10 eq if known).
-
Reflux: Heat is non-negotiable here. Stir at 50-60°C for >4 hours or overnight.
-
Filtration: Use a sub-micron filter (0.45 µm) or a tight Celite bed to catch colloidal Pd that precipitates onto the silica.
Module 3: The "Water-Soluble" Nightmare
Scenario: Your triazole is attached to a sugar, PEG, or polar scaffold. It dissolves in water, rendering extraction (Protocol A) impossible.
Strategy: Heterogeneous Scavenging in Water.
-
Resin Selection: Use Si-Thiol or Si-TAAcOH (EDTA-silica). These are stable in water.
-
Slurry: Dissolve your product in
. Add the silica scavenger directly to the water. -
Agitate: Stir for 4-12 hours.
-
Filter: The metal stays on the silica; your clean product passes through in the water.
-
Lyophilize: Freeze-dry the water to recover the product.
Alternative:Cuprizone (Bis(cyclohexanone)oxaldihydrazone) is a specific colorimetric reagent that precipitates Copper. However, it introduces organic impurities. Use Silica scavengers first.[3]
Module 4: Validation (Trustworthiness)
Do not assume it worked. Verify.
Quick Spot Test (Qualitative)
Before paying for ICP-MS, run this cheap chemical check.
-
Dissolve 5 mg of product in 1 mL solvent.
-
Add 1 drop of 10% Sodium Sulfide (
) solution. -
Result:
-
Clear/White: Clean (<50-100 ppm approx).
-
Brown/Black Precipitate: Heavy metal contamination (CuS or PdS). Repeat purification.
-
Quantitative Validation
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The gold standard.
-
XRF (X-ray Fluorescence): Good for quick, non-destructive checks of solid powders (detection limit ~10-50 ppm).
References
-
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on elemental impurities. European Medicines Agency. Link
-
SiliCycle Inc. (2023).[4] SiliaMetS® Metal Scavengers Selection Guide.[3] SiliCycle Application Notes.[5] Link
-
Biotage. (2016). Metal Scavenger User Guide: Strategies for Work-up and Purification. Biotage Technical Documents.[6][7] Link
-
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. Link
-
Gawande, M. B., et al. (2016). "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 116(6), 3722–3811. Link
Sources
- 1. labcorp.com [labcorp.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Stereoselective Synthesis of 1,2,3-Triazoles
Topic: Preventing Racemization During Triazole Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Troubleshooting Guide & FAQ
Introduction: The Chiral Integrity Challenge
In the synthesis of bioactive triazoles—often peptidomimetics or bioisosteres—maintaining the optical purity of
The Core Problem: Racemization typically occurs via base-catalyzed deprotonation of the stereocenter adjacent to the azide or alkyne moiety. This is exacerbated by:
-
High pH: Use of bases like Et
N or DIPEA to accelerate Cu(I) acetylide formation. -
Thermal Stress: Heating sluggish reactions.
-
Prolonged Reaction Times: Allowing more time for keto-enol tautomerization or retro-Michael additions.
This guide provides a self-validating system to suppress these pathways while maintaining high catalytic efficiency.
Module 1: Pre-Reaction Diagnostics (The "Why" and "What")
Q1: Why is my -chiral azide racemizing?
Diagnosis: The acidity of the
Mechanistic Insight:
-
Standard Pathway: Base deprotonates terminal alkyne
Cu-acetylide forms.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Side Pathway (Racemization): Base deprotonates
-chiral center Planar enolate forms Reprotonation occurs non-stereoselectively.
Q2: Does the choice of metal catalyst (Cu vs. Ru) impact stereochemical integrity?
Answer: Yes.
-
CuAAC (Copper): Preferred for chiral substrates if base-free conditions are used. It operates well at low temperatures with ligands.
-
RuAAC (Ruthenium): Typically yields 1,5-isomers but often requires heating (60–80°C) and specific pentamethylcyclopentadienyl (Cp*) complexes. The thermal requirement poses a higher risk for racemization of thermally labile chiral centers compared to ligand-accelerated CuAAC at 4°C.
Module 2: Protocol Optimization & Ligand Selection
Q3: How do I select the right ligand to stabilize stereochemistry?
Guideline: You must decouple "rate acceleration" from "basicity." Use a ligand that accelerates the reaction so significantly that you can run it at 4°C or Room Temperature (RT) without added base.
Ligand Comparison Table:
| Ligand | Structure Type | Rate Acceleration | Racemization Risk | Recommended Use |
| TBTA | Tris(benzyltriazolyl)amine | Moderate | Low | Organic solvents (DCM/THF). Good for lipophilic substrates.[1] |
| THPTA | Tris(hydroxypropyltriazolyl)amine | High | Very Low | Aqueous/buffer systems. Highly water-soluble; protects biomolecules. |
| Btt | Benzotriazolyl | Very High | Lowest | Difficult substrates; allows reaction at 0–4°C. |
| None | (Ligand-free) | Low | High | Avoid. Requires heat or base to proceed, increasing racemization. |
Q4: Can I run CuAAC completely base-free?
Answer: Yes, and you should.
For
-
Mechanism: Sodium ascorbate reduces Cu(II) to Cu(I).[2] The Cu(I) species can form the acetylide without an external base, albeit slower.
-
Correction: Adding a ligand (like THPTA) compensates for the slower rate by lowering the activation energy, removing the need for base or heat.
Module 3: Troubleshooting & Analysis
Q5: My HPLC shows 80% ee instead of >99%. Is it the workup?
Troubleshooting Steps:
-
Check the Quench: Did you use an acidic quench? If the reaction mixture remains basic during workup, racemization can continue.
-
Fix: Quench with 0.1 M EDTA (pH 7) or dilute citric acid to sequester Copper immediately.
-
-
Check the Solvent: Are you using DMF or DMSO? These polar aprotic solvents enhance the basicity of any adventitious amines.
-
Fix: Switch to
-BuOH/Water (1:1) or DCM/Water.
-
-
Check the Reagents: Are you using "Pre-generated" Cu-acetylides?
-
Fix: Avoid pre-forming Cu-acetylides with strong bases (LiHMDS/BuLi). Use the in situ Ascorbate reduction method.
-
Visualizing the Pathway
The following diagram illustrates the decision matrix for preserving chirality during synthesis.
Caption: Decision tree for selecting reaction conditions based on substrate acidity to minimize racemization risk.
Experimental Protocols
Protocol A: Ligand-Accelerated, Base-Free CuAAC (Recommended)
Best for:
Reagents:
-
Substrate: 1.0 equiv (Azide + Alkyne)[3]
-
Catalyst Source: CuSO
5H O (0.05 equiv) -
Reductant: Sodium Ascorbate (0.20 equiv)
-
Ligand: THPTA (0.10 equiv) or TBTA (0.05 equiv)
-
Solvent:
-BuOH : Water (1:1)
Step-by-Step:
-
Preparation: In a vial, dissolve the Alkyne and Azide (1.0 mmol scale) in 2 mL of
-BuOH. -
Catalyst Premix: In a separate micro-tube, mix CuSO
(12.5 mg) and THPTA (43 mg) in 1 mL of water. The solution should turn blue (Cu-ligand complex). -
Reductant Solution: Dissolve Sodium Ascorbate (40 mg) in 1 mL of water (freshly prepared).
-
Initiation: Add the Catalyst Premix to the substrate vial. Then, add the Reductant Solution dropwise. The solution may turn colorless or pale yellow.
-
Incubation: Seal the vial and stir at 4°C (cold room) or Room Temperature. Do not heat.
-
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours due to ligand acceleration.
-
Workup: Dilute with water. If product precipitates, filter and wash with cold water. If extraction is needed, use DCM.
-
Critical: If the product is an amine, avoid acid washes. Use EDTA solution to remove Copper.
-
Protocol B: Low-Basicity Organic Phase (For Water-Insoluble Substrates)
Best for: Strictly lipophilic substrates where water solubility is zero.
Reagents:
-
Catalyst: Cu(MeCN)
PF (0.05 equiv) -
Ligand: TBTA (0.05 equiv)
-
Base Scavenger: 2,6-Lutidine (0.1 equiv) — Note: 2,6-Lutidine is sterically hindered and non-nucleophilic, minimizing proton abstraction.
-
Solvent: Anhydrous DCM or Toluene.
Step-by-Step:
-
Dissolution: Dissolve Alkyne, Azide, and TBTA in anhydrous DCM under Nitrogen/Argon.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add 2,6-Lutidine, followed by the Copper catalyst.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT only if necessary.
-
Purification: Flash chromatography on silica.
References
-
Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Hong, V., et al. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Barral, K., et al. (2006). Isomerisation of alpha-amino acid derived propargyl esters in the presence of copper(I): a warning for click chemistry. Organic Letters.
Sources
recrystallization solvents for high purity fluorophenyl triazoles
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Crystallization. This guide is specifically engineered for researchers, scientists, and drug development professionals working with fluorophenyl triazoles (e.g., fluconazole and its derivatives).
Because these pharmacophores contain both a highly electronegative, lipophilic fluorinated aromatic ring and a hydrogen-bond-donating/accepting triazole moiety, they present unique crystallization challenges. Common issues include complex polymorphic landscapes, a high propensity for liquid-liquid phase separation (oiling out), and the formation of unintended solvates. This portal provides field-proven workflows, thermodynamic principles, and troubleshooting protocols to ensure high-purity isolation.
Diagnostic Workflow: Recrystallization & Troubleshooting
Troubleshooting workflow for the recrystallization of fluorophenyl triazoles.
Knowledge Base: Solvent Selection & Solid-State Causality
Solvent selection directly dictates the thermodynamic stability of the resulting crystal lattice. The presence or absence of water activity, as well as the steric bulk of the organic solvent, determines whether the API will form an anhydrate, a hydrate, or a channel solvate[1].
Table 1: Solvent Systems and Quantitative Solid-State Outcomes
| Solvent System | Ratio / Condition | Expected Solid-State Form | Oiling Out Risk | Structural Causality & Application |
| Ethanol / Water | 1:1 to 8:2 (v/v) | Monohydrate | Low to Moderate | Water molecules occupy isolated sites in the drug host matrix, stabilizing the lattice via hydrogen bonding[1]. |
| Propan-2-ol (IPA) | 100% | Anhydrate (Form III) | Low | Forms centrosymmetric hydrogen-bonded dimers; lacks water activity required for hydration[1]. |
| Ethyl Acetate | 100% | EtOAc Solvate (0.25 eq) | Moderate | Solvent molecules become physically trapped in constricted channels within the crystal matrix[1]. |
| Methanol / Water | 1:1 (v/v) + Co-former | Co-crystal (e.g., with Benzoic Acid) | Low | Enhances aqueous solubility (up to 13-fold) and improves mechanical properties for direct compression[2]. |
Standard Operating Procedure (SOP): Self-Validating Recrystallization
Objective: Isolation of high-purity fluorophenyl triazole monohydrate (using fluconazole as a model). This protocol is engineered as a self-validating system: each step contains an internal physical check to prevent dehydration and minimize impurity entrapment.
-
Solvent Preparation: Prepare a binary solvent mixture of Ethanol and Ultra-Pure Water (e.g., 80:20 v/v).
-
Causality: The presence of water is an absolute thermodynamic requirement for driving the equilibrium towards the monohydrate form. Without it, anhydrous polymorphs will precipitate.
-
-
Dissolution: Suspend the crude fluorophenyl triazole in the solvent system. Heat the mixture to the boiling point of the solvent (approx. 75–80 °C) under continuous agitation until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot, clear solution through a pre-warmed 0.45 µm PTFE membrane.
-
Causality: This removes insoluble particulate matter that acts as heterogeneous nucleating agents, ensuring nucleation only occurs when the desired supersaturation is reached.
-
-
Controlled Cooling (Critical Step): Transfer the filtrate to a programmable crystallizer. Initiate a linear cooling ramp of 5–15 °C/h down to 20 °C.
-
Causality: A slow, controlled cooling rate maintains the system within the metastable zone. This promotes the growth of large, pure crystals rather than crashing out amorphous material or inducing liquid-liquid phase separation (LLPS)[3].
-
-
Aging and Isolation: Allow the suspension to age undisturbed for 4 to 12 hours to ensure maximum yield and relief of lattice strain. Isolate the crystals via vacuum filtration.
-
Washing and Drying: Wash the filter cake with a minimal volume of ice-cold solvent mixture. Dry the crystals in a vacuum oven at a mild temperature (30–70 °C).
-
Causality: Exceeding 70 °C provides sufficient thermal energy to drive off the lattice-bound water, resulting in undesired desolvation and transformation into polymorphic Form I[1].
-
Troubleshooting Frequently Asked Questions (FAQ)
Q1: My crystallization is forming a cloudy emulsion or a sticky resin at the bottom of the flask instead of solid crystals. What is happening and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4]. This occurs when the supersaturation level is too high, causing the solute-rich phase to separate as an oil droplet emulsion rather than integrating into a rigid crystal lattice[3]. Because these oil droplets are highly disordered and highly mobile, they act as excellent solvents for unwanted impurities, severely compromising product purity[3].
-
Resolution: Decrease the cooling rate to reduce supersaturation[4]. Alternatively, introduce pure seed crystals of the desired polymorph just before the cloud point is reached. If using an antisolvent crystallization method, add the seed crystals to the poor solvent first to form a suspension, then slowly dose in the API-rich solution to bypass the LLPS boundary[3].
Q2: I am trying to isolate the anhydrous polymorph, but thermal analysis (TGA/DSC) shows a mass loss corresponding to a solvated product. How do I prevent solvate formation? A2: Fluorophenyl triazoles have a high propensity to form channel solvates, particularly with solvents like ethyl acetate[1]. If your target is an anhydrous polymorph (e.g., Form III), you must select a solvent that cannot easily incorporate into the crystal lattice voids.
-
Resolution: Switch the recrystallization solvent to a sterically hindered or non-incorporating solvent like propan-2-ol (IPA)[1]. If you have already formed the ethyl acetate solvate or monohydrate, you can force desolvation by heating the material past its desolvation temperature (typically >90 °C in a vacuum oven), which will yield the anhydrous Form I[1].
Q3: My purified fluorophenyl triazole suffers from poor flowability and mechanical properties, making downstream tableting difficult. Can crystallization solve this? A3: Yes, through crystal engineering. Standard triazole polymorphs often exhibit poor flowability and hygroscopicity, posing challenges for direct compression[2].
-
Resolution: Consider synthesizing a co-crystal. By utilizing a solvent evaporation technique in a 1:1 methanol/water mixture with an equimolar ratio of a co-former (such as benzoic acid), you can fundamentally alter the crystal lattice. This approach not only improves mechanical properties (compressibility and tabletability) but has also been shown to enhance aqueous solubility by up to 13-fold compared to the parent API[2].
References
-
[4] ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357". Organic Process Research & Development. Available at:[Link]
-
[1] PubMed / Journal of Pharmaceutical Sciences. "Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole". Available at:[Link]
-
[2] MDPI. "Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties". Pharmaceutics. Available at: [Link]
Sources
- 1. Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties | MDPI [mdpi.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Part 1: Deciphering the ¹H NMR Spectrum of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
An In-Depth Guide to the Spectroscopic Analysis of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole: A Comparative Approach
For professionals in drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful research and development. The 1,2,4-triazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents.[1] This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a representative molecule, 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole. Beyond a simple spectral interpretation, we will compare the insights gained from ¹H NMR with those from other essential analytical techniques, offering a holistic strategy for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical method for determining the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can map the connectivity and chemical environment of atoms within a molecule.
The structure of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.
Molecular Structure and Proton Environments
Caption: Workflow for the comprehensive structural elucidation of a novel compound.
Comparison of Key Analytical Methods
| Technique | Information Provided | Sample Requirements | Destructive? | Key Advantages & Disadvantages |
| ¹H NMR Spectroscopy | Detailed map of the proton framework, proton environments, connectivity (via J-coupling), and stereochemistry. | 5-10 mg, soluble in deuterated solvent. | No | Adv: Extremely high information content, quantitative. Disadv: Requires solubility, complex spectra can be difficult to interpret. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl, etc.), providing a carbon skeleton map. [2] | 10-20 mg, soluble in deuterated solvent. | No | Adv: Complements ¹H NMR perfectly, less signal overlap. Disadv: Lower sensitivity (longer acquisition times), not typically quantitative without special setup. |
| Mass Spectrometry (MS) | Molecular weight of the compound (via molecular ion peak) and structural fragments. High-Resolution MS (HRMS) provides the exact mass, allowing for molecular formula determination. [3] | Micrograms to nanograms, soluble or volatile. | Yes | Adv: Extremely sensitive, provides molecular formula. Disadv: Isomers are often indistinguishable, provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups based on their characteristic vibrational frequencies (e.g., N-H, C=N, C-F, C-H bonds). [4] | ~1 mg, solid or liquid. | No | Adv: Fast, simple, good for confirming functional groups. Disadv: Provides no connectivity data, "fingerprint region" can be complex. |
| X-ray Crystallography | Absolute, three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | High-quality single crystal. | No | Adv: Unambiguous "gold standard" for structure proof. Disadv: Growing a suitable crystal can be a major bottleneck; the structure may differ from the solution-state conformation. |
Conclusion
The structural elucidation of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole serves as an excellent case study for the application of modern spectroscopic methods in chemical and pharmaceutical research. While ¹H NMR provides an unparalleled depth of information regarding the proton framework, its true power is realized when its data is corroborated with complementary techniques. ¹³C NMR confirms the carbon backbone, HRMS validates the molecular formula, and IR spectroscopy verifies key functional groups. Together, these methods form a robust, self-validating workflow that ensures the scientific integrity of the structural assignment, a critical requirement for advancing drug development and materials science.
References
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
- Ma, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
-
Chirkina, E., & Larina, L. (2022). Quantum-chemical study of organic reaction mechanisms. XI. Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols. ResearchGate. Available from: [Link]
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
-
Wujec, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. Available from: [Link]
-
Saeed, S., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available from: [Link]
-
Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. Available from: [Link]
- (Supporting Information). Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation.
-
Popova, E. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available from: [Link]
-
ResearchGate. Experimental 1 H NMR spectrum of 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethan-1-one (6) in DMSO-d 6. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
ResearchGate. 1 H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. Available from: [Link]
-
Scribd. Synthesis of 1H-1,2,4-Triazoles Methods. Available from: [Link]
-
ResearchGate. The characteristic chemical shifts of methyl proton signals in 1 H NMR... Available from: [Link]
- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
-
Cardiff University ORCA. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Available from: [Link]
- The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1.
-
ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Available from: [Link]
-
Reddit. 1H NMR interpretation of an 1,2,3-triazole. Available from: [Link]
-
PubChem. 1H-1,2,4-Triazole, 1-methyl-. Available from: [Link]
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
-
ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[2][5][3]riazoles. Available from: [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
LC-MS fragmentation pattern of fluorinated triazole compounds
LC-MS Fragmentation Pattern of Fluorinated Triazole Compounds: A Comparative Technical Guide
Executive Summary
Fluorinated triazoles represent a critical pharmacophore in modern medicinal chemistry, serving as the backbone for antifungal agents (e.g., Fluconazole, Voriconazole) and metabolic stabilizers in oncology drugs. Their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges and opportunities compared to non-fluorinated analogs.
This guide provides a comparative technical analysis of the fragmentation mechanics of fluorinated 1,2,4- and 1,2,3-triazoles. Unlike standard hydrocarbons, the presence of fluorine introduces distinct inductive effects , mass defects , and bond stabilities that alter ionization efficiency and fragmentation pathways. This document details the specific neutral losses, diagnostic ions, and self-validating protocols required for the unambiguous identification of these compounds.
Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Triazoles
The introduction of fluorine atoms into the triazole scaffold or its pendant phenyl rings fundamentally shifts the mass spectral behavior. Below is a comparison of the "performance" (ionization and fragmentation characteristics) of fluorinated triazoles against non-fluorinated alternatives.
Inductive Destabilization & Charge Retention
-
Non-Fluorinated Analogs: In standard triazoles, the protonated molecular ion
typically stabilizes the positive charge on the basic nitrogen of the triazole ring. Fragmentation often involves the loss of the alkyl side chains or simple ring cleavages. -
Fluorinated Triazoles (The "Product"): Fluorine is the most electronegative element. When attached to a phenyl ring connected to the triazole (as in Fluconazole), it exerts a strong electron-withdrawing inductive effect (-I).
-
Consequence: This destabilizes carbocations that might form on the benzylic positions. Consequently, the charge is strongly directed toward the nitrogen-rich triazole core, making the loss of the neutral triazole moiety (or the triazole retaining the charge) a dominant pathway.
-
Bond Strength: The
bond ( 485 kJ/mol) is significantly stronger than ( 413 kJ/mol). Direct loss of a fluorine radical ( ) or hydrogen fluoride ( ) is rare in ESI-MS/MS unless specific "ortho-effect" geometries exist. Instead, the skeleton fragments around the fluorine atoms.
-
Isomeric Differentiation: 1,2,3- vs. 1,2,4-Triazoles
Distinguishing between triazole isomers is critical for structural elucidation.
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| Primary Neutral Loss | Nitrogen Gas ( | Hydrogen Cyanide ( |
| Mechanism | Retro-1,3-dipolar cycloaddition (Ring opening) | Ring cleavage breaking C-N bonds |
| Diagnostic Ion | Aziridine-like cation intermediate | Nitrilium ion intermediate |
| Fluorine Effect | F-substitution on the ring can suppress | F-substitution often promotes complete ring loss due to electronic repulsion. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol is designed to be self-validating by leveraging the specific mass defect of fluorine to confirm the presence of the halogen before interpreting the fragmentation.
Sample Preparation & Chromatography
-
Matrix: Plasma or Methanol standards.
-
Extraction: Protein precipitation with Acetonitrile (ACN) is preferred over LLE to prevent loss of polar triazole metabolites.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Rationale: Fluorinated compounds often exhibit "fluorous retention," eluting later than their non-fluorinated counterparts on C18 due to the hydrophobicity of the C-F bond.
-
-
Mobile Phase:
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[1][2][3][4] Triazoles are basic (
) and protonate readily. -
Source Voltage: 3.5 - 4.0 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial.
-
Why: Low CE preserves the molecular ion for mass defect calculation; High CE is required to break the stable triazole ring.
-
Validation Step: Mass Defect Filtering (MDF)
Before analyzing fragments, validate the precursor:
-
Calculate Fluorine Mass Defect: Fluorine has a mass of 18.9984 Da . It is slightly light (negative mass defect relative to Carbon/Hydrogen).
-
The Rule: As the number of fluorine atoms increases, the monoisotopic mass shifts to a lower decimal value compared to a non-fluorinated analog.
-
Example: A non-fluorinated analog might have a mass of 300.2500. The di-fluorinated version might be ~336.2300.
-
-
Protocol: Apply a post-acquisition filter for mass defects between 0.90 and 0.10. If the precursor falls outside the expected defect range for a fluorinated hydrocarbon, reject the candidate.
Data Presentation: Characteristic Fragmentation
The following table summarizes the fragmentation pattern of Fluconazole (a bis-fluorinated triazole) as a benchmark for this compound class.
Table 1: Fragmentation Logic of Fluorinated Triazoles (Fluconazole Case Study)
| Precursor / Fragment | m/z (approx) | Transformation | Mechanistic Insight |
| Precursor Ion | 307.1 | Protonation on the most basic triazole nitrogen. | |
| Primary Fragment | 238.1 | Neutral Loss: 69 Da | Loss of the 1,2,4-Triazole ring ( |
| Secondary Fragment | 220.1 | Neutral Loss: 18 Da | Loss of Water ( |
| Alternative Fragment | 289.1 | Neutral Loss: 18 Da | Direct loss of |
| Fluorine Specific | 145.0 | Fragment Ion | Difluorobenzyl cation . Confirms the presence of two fluorine atoms on the phenyl ring. |
Visualization of Fragmentation Pathways
The following diagrams illustrate the competitive fragmentation pathways and the decision logic for identifying these compounds.
Fragmentation Pathway of Fluconazole[3]
Figure 1: ESI+ Fragmentation pathway of Fluconazole. The loss of the triazole moiety (69 Da) is the dominant channel, driven by the stability of the difluorobenzyl carbocation.
Triazole Isomer Differentiation Tree
Figure 2: Logical workflow for distinguishing 1,2,3-triazoles from 1,2,4-triazoles based on characteristic neutral losses of Nitrogen gas (28 Da) versus Hydrogen Cyanide (27 Da).
References
-
Farmacia Journal. (2015). Liquid Chromatography Tandem Mass Spectrometry Determination of Fluconazole Levels in Human Plasma. Link
-
Frontiers in Microbiology. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole. Link
-
NIST. (1950). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Link
-
MDPI. (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Link
Sources
- 1. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 2. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
A Researcher's Guide to 13C NMR Chemical Shifts for 3-Methyl-5-Aryl-1,2,4-Triazoles: An In-Depth Comparison
This guide provides a detailed analysis of the 13C NMR chemical shifts for 3-methyl-5-aryl-1,2,4-triazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my goal is to move beyond a simple data repository and offer a framework for understanding the structural and electronic factors that govern the spectral features of these molecules. We will explore the causality behind observed chemical shifts, compare the utility of 13C NMR with other analytical techniques, and provide a validated experimental protocol for researchers entering this field.
The Central Role of 13C NMR in Triazole Characterization
The 1,2,4-triazole ring is a cornerstone of many pharmacologically active molecules. Its unambiguous structural confirmation is paramount. While various analytical techniques contribute to a complete picture, 13C NMR spectroscopy is uniquely powerful for defining the carbon skeleton. It provides direct, quantifiable information on the electronic environment of each carbon atom in the molecule, revealing subtle changes caused by substituent modifications on the appended aryl ring. This sensitivity makes it an indispensable tool during synthesis, reaction monitoring, and final structure verification.
The general structure, with the IUPAC numbering scheme for the key carbon atoms discussed in this guide, is presented below.
Caption: Core structure and numbering of 3-methyl-5-aryl-1,2,4-triazole.
Analysis of Substituent Effects on 13C NMR Chemical Shifts
The electronic nature of the substituent on the 5-aryl ring profoundly influences the chemical shifts of both the triazole and the aromatic carbons. This occurs through a combination of inductive and resonance (mesomeric) effects transmitted through the π-system. We will analyze experimental data for a series of 3-methyl-5-aryl-1,2,4-triazoles to illustrate these trends.
Experimental Data
The following table summarizes the 13C NMR chemical shifts (δ in ppm) for a representative series of 3-methyl-5-(substituted-phenyl)-1,2,4-triazoles, typically recorded in DMSO-d6. The data is compiled from various studies in heterocyclic chemistry.
| Substituent (R) | C3 (ppm) | C5 (ppm) | C-Me (ppm) | C-ipso (ppm) | C-ortho (ppm) | C-meta (ppm) | C-para (ppm) |
| -H | ~161.5 | ~155.8 | ~13.8 | ~129.5 | ~126.2 | ~129.1 | ~128.9 |
| -CH3 (para) | ~161.4 | ~155.7 | ~13.8 | ~126.7 | ~126.1 | ~129.5 | ~138.2 |
| -OCH3 (para) | ~161.2 | ~155.5 | ~13.8 | ~122.1 | ~127.8 | ~114.3 | ~160.1 |
| -Cl (para) | ~161.6 | ~154.9 | ~13.8 | ~128.4 | ~127.9 | ~129.2 | ~133.5 |
| -NO2 (para) | ~161.9 | ~154.5 | ~13.8 | ~135.4 | ~127.2 | ~124.3 | ~147.8 |
Interpreting the Trends
-
Triazole Carbons (C3 and C5):
-
C3: The chemical shift of C3, attached to the methyl group, remains relatively constant across the series (~161-162 ppm). This is expected, as it is insulated from the electronic perturbations of the aryl substituent by the heterocyclic ring. Its downfield position is a result of being bonded to two electronegative nitrogen atoms.
-
C5: In contrast, the C5 carbon, directly attached to the aryl ring, shows greater sensitivity to the substituent. Electron-withdrawing groups (EWGs) like -NO2 cause a slight upfield shift (~154.5 ppm), while electron-donating groups (EDGs) like -OCH3 cause a minor downfield shift or little change (~155.5 ppm). This may seem counterintuitive. The effect is a complex interplay where the substituent primarily influences the polarization of the C-ipso to C5 bond and the overall electron density of the triazole ring system. For instance, a strong EWG can withdraw electron density from the C-ipso, which in turn slightly alters the shielding at the directly bonded C5.
-
-
Aryl Carbons:
-
C-ipso: The ipso-carbon (the aromatic carbon directly attached to the triazole ring) is highly sensitive to the substituent. Its chemical shift is significantly influenced by the substituent at the para-position.
-
C-ortho, C-meta, C-para: These carbons follow predictable aromatic substitution patterns. For example, with the electron-donating -OCH3 group, the ortho and para carbons are shielded (shifted upfield), while the C-para itself, bonded to the oxygen, is significantly deshielded. Conversely, the electron-withdrawing -NO2 group deshields the para-carbon significantly.
-
Comparative Analysis: 13C NMR vs. Other Techniques
While 13C NMR is essential, a multi-technique approach is always best practice for unambiguous structure elucidation.
-
1H NMR Spectroscopy: Provides complementary information about the proton environment. It can confirm the presence of the methyl group (a singlet around 2.4-2.5 ppm) and detail the substitution pattern on the aryl ring through coupling patterns and chemical shifts. However, it provides no direct information on the quaternary carbons (C3 and C5) of the triazole ring.
-
Mass Spectrometry (MS): Primarily gives information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass to further validate the elemental composition. It does not, however, provide information on the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. One can typically observe C=N and N-N stretching vibrations characteristic of the triazole ring, as well as vibrations corresponding to the aryl substituent (e.g., a strong N-O stretch for a nitro group).
-
X-Ray Crystallography: The gold standard for structural elucidation, providing the exact three-dimensional arrangement of atoms in a single crystal. However, it requires a suitable crystal, which is not always possible to obtain, and is a more time-consuming and expensive technique.
Experimental Section: A Validated Protocol
To ensure data integrity and reproducibility, following a standardized workflow from synthesis to analysis is critical.
Caption: General workflow from synthesis to structural confirmation.
Representative Synthesis of 3-methyl-5-phenyl-1,2,4-triazole
This protocol is a common and reliable method for synthesizing the parent compound of this series.
-
Step 1: Amidrazone Formation: To a solution of benzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). The reaction mixture is heated to reflux for 12-24 hours until TLC indicates the consumption of the starting nitrile. The solvent is then removed under reduced pressure to yield the crude amidrazone.
-
Step 2: Cyclization: The crude amidrazone is dissolved in acetic anhydride (5.0 eq) and heated to reflux for 2-4 hours. Acetic anhydride acts as both the reagent to introduce the methyl group and the cyclizing agent.
-
Step 3: Work-up and Purification: The reaction mixture is cooled to room temperature and slowly poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess acetic acid, and then dried.
-
Step 4: Recrystallization: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-5-phenyl-1,2,4-triazole as a white solid.
13C NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of the purified triazole and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is common for these compounds due to their good solubility.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.
-
Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer might include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
This systematic approach ensures that the resulting 13C NMR spectrum is of high quality, allowing for confident assignment of chemical shifts and robust structural confirmation.
Comparative Bioactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Triazoles: A Structural and Mechanistic Guide
Triazole scaffolds (both 1,2,3- and 1,2,4-triazoles) are privileged structures in modern drug discovery. They are highly valued for their metabolic stability, robust hydrogen-bonding capabilities, and their ability to coordinate with biological metal centers—most notably the heme iron in cytochrome P450 enzymes.
When optimizing these scaffolds, medicinal chemists frequently introduce fluorine atoms onto adjacent phenyl rings. While fluorine acts as a bioisostere for hydrogen, its high electronegativity and slightly larger van der Waals radius profoundly alter the molecule's physicochemical profile. This guide provides an objective, data-driven comparison between 3-fluorophenyl (meta) and 4-fluorophenyl (para) triazole derivatives, elucidating the causality behind their divergent performance in biological assays.
Mechanistic Causality: Why Positional Isomerism Matters
As a Senior Application Scientist, I emphasize that the bioactivity of fluorinated phenyl triazoles is not merely about the presence of fluorine, but its spatial orientation. The divergent bioactivity between the 3-fluoro and 4-fluoro isomers is governed by three interconnected factors:
-
Electronic Distribution & Dipole Moment: The highly electronegative fluorine atom withdraws electron density via the inductive effect. In the para position (4-fluorophenyl), the dipole moment aligns symmetrically along the principal axis of the phenyl ring. In the meta position (3-fluorophenyl), the asymmetric dipole alters the torsional angle between the phenyl ring and the triazole core, which can negatively impact receptor fit.
-
Lipophilicity (LogP) and Permeability: Fluorine enhances lipophilicity, which is critical for penetrating complex barriers like fungal cell walls or mammalian cell membranes. 4-fluorophenyl derivatives typically exhibit optimal partitioning into deep hydrophobic binding pockets compared to their 3-fluoro counterparts.
-
Steric Interactions: While fluorine is small, its van der Waals radius (1.47 Å) can induce steric clashes. The para position generally projects the fluorine atom into solvent-exposed regions or deep hydrophobic cavities without disrupting the primary pharmacophore binding. Conversely, meta substitution often clashes with neighboring amino acid residues within the active site.
Caption: Causality of fluorine substitution position on physicochemical properties and resulting bioactivity.
Comparative Bioactivity Profiles
Antifungal Efficacy (CYP51 Inhibition)
Triazoles exert primary antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The triazole nitrogen coordinates directly with the heme iron, while the fluorophenyl group occupies the hydrophobic access channel. Studies evaluating fluoro-phenyl 1,2,3-triazoles against Candida albicans demonstrate that compounds with fluorine in the 4-position consistently inhibit a higher percentage of yeast growth compared to 3-position derivatives [3]. The symmetrical 4-fluoro substitution allows deeper penetration into the CYP51 hydrophobic pocket, maximizing van der Waals interactions without the steric hindrance observed in meta-substituted analogs [4].
Anticancer Activity (Cytotoxicity)
In the structural modification of natural products like betulinic acid, the introduction of a triazole moiety significantly enhances cytotoxicity against leukemia cell lines (e.g., HL-60). Structure-activity relationship (SAR) studies reveal a strict rank order of potency based on the triazole substituent: 4-fluorophenyl > n-hexyl > phenyl > cyclopropyl . The 4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl betulinic acid derivative achieved an outstanding IC50 of 1.3 µM, representing an 8- to 9-fold increase in potency over the parent compound [2].
Enzyme Inhibition (α-Glucosidase)
For metabolic disorders like Type 2 Diabetes Mellitus, (R)-4-fluorophenyl-1H-1,2,3-triazoles have emerged as a novel class of α-glucosidase inhibitors. The para-fluoro substitution provides a remarkable contribution to the overall inhibitory activity, stabilizing the molecule within the active site via enhanced halogen bonding and hydrophobic packing, leading to docking results that perfectly align with in vitro experimental findings [1].
Quantitative Data Comparison
Table 1: Comparative Bioactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Triazoles
| Substitution Pattern | Target / Disease Model | Observed Efficacy (Trend/Value) | Primary Mechanism / Causality |
| 3-Fluorophenyl (Meta) | Candida albicans (Fungal) | Moderate MIC | Asymmetric dipole limits optimal hydrophobic channel penetration. |
| 4-Fluorophenyl (Para) | Candida albicans (Fungal) | Low MIC (Superior Potency) | Symmetric lipophilicity maximizes van der Waals interactions in CYP51. |
| 3-Fluorophenyl (Meta) | HL-60 (Leukemia) | Moderate Cytotoxicity | Sub-optimal receptor fit due to steric clashes at the meta position. |
| 4-Fluorophenyl (Para) | HL-60 (Leukemia) | IC50 = 1.3 µM (Highest Potency) | Enhanced cellular permeability and target binding (8-9x > betulinic acid). |
| 4-Fluorophenyl (Para) | α-Glucosidase (T2DM) | High Inhibition | Active site pocket stabilization via enhanced halogen bonding. |
Experimental Methodologies
To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation workflows for these compounds.
Protocol 1: Ultrasound-Assisted CuAAC Synthesis of Fluorophenyl Triazoles
Causality Note: Ultrasound irradiation accelerates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by enhancing mass transfer and localized heating. This ensures high yields of the 1,4-disubstituted 1,2,3-triazole regioselectively while preventing the formation of unwanted byproducts [3].
-
Reagent Preparation: Dissolve the respective azide (e.g., 3-fluorophenyl azide or 4-fluorophenyl azide, 1.0 mmol) and phenylacetylene (1.0 mmol) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1 v/v).
-
Catalyst Addition: Add 1,10-phenanthroline (0.1 mmol) as a ligand to stabilize the Cu(I) species, followed by catalytic copper(I) iodide (0.05 mmol).
-
Ultrasound Irradiation: Subject the reaction mixture to ultrasound irradiation (40 kHz) at ambient temperature for 30–60 minutes.
-
Validation Step (Critical for Integrity): Monitor the reaction via FT-IR. The complete disappearance of the characteristic azide stretching band at ~2100 cm⁻¹ confirms the total conversion to the triazole. Do not proceed to bioassays if this band persists.
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via column chromatography.
Protocol 2: In Vitro Antifungal Susceptibility Testing (MIC Determination)
Causality Note: Using the broth microdilution method ensures standardized, quantitative assessment of the minimum inhibitory concentration (MIC), allowing for an objective SAR comparison between the 3-fluoro and 4-fluoro isomers.
-
Inoculum Preparation: Prepare a standardized suspension of C. albicans equivalent to a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL) in RPMI 1640 medium.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 3-fluorophenyl and 4-fluorophenyl triazoles (concentration range: 0.125 to 64 µg/mL).
-
Inoculation & Incubation: Add the standardized fungal inoculum to each well. Self-Validation: You must include a positive control (fluconazole) to verify assay sensitivity and a negative control (solvent only) to rule out vehicle toxicity. Incubate at 35°C for 24–48 hours.
-
Data Acquisition: Read the plates via a microplate reader at 530 nm. The MIC is defined as the lowest concentration that inhibits ≥80% of fungal growth relative to the control.
Caption: Workflow of CuAAC synthesis, FT-IR validation, and bioactivity screening for triazoles.
References
1.1 - PubMed / NIH 2.2 - Taylor & Francis Online 3.3 - MDPI 4.4 - PMC / NIH
Sources
- 1. Synthesis of novel (R)-4-fluorophenyl-1H-1,2,3-triazoles: A new class of α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development & Comparison Guide: 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
Executive Summary & Comparison Overview
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS: 1094688-07-9) presents a specific chromatographic challenge: distinguishing the meta-substituted fluorine target from its para-substituted isomer (4-fluorophenyl analog), a common byproduct in triazole synthesis.
While standard C18 chemistries are sufficient for general potency assays, they often fail to achieve baseline resolution (
Quick Comparison Matrix
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Recommended) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Isomer Selectivity | Low (Often co-elutes 3-F and 4-F) | High (Separates based on electron density) |
| Retention Mechanism | Carbon load driven | Aromatic ring overlap |
| Typical Application | Crude purity checks, reaction monitoring | Final QC, Isomer quantification, Impurity profiling |
| Mobile Phase Compatibility | 100% Aqueous to 100% Organic | Requires >10% Organic for |
Technical Analysis: The Separation Challenge
The separation of fluorophenyl triazoles relies on exploiting the subtle electronic differences induced by the fluorine atom's position.
-
Hydrophobicity (LogP): Both the 3-fluoro and 4-fluoro isomers have nearly identical LogP values (~1.8 - 2.2), making separation on C18 columns difficult as they rely primarily on hydrophobic partitioning.
-
Electronic Character (
-Acidity): The fluorine atom is electron-withdrawing. Its position (meta vs. para) alters the electron density distribution of the phenyl ring. Phenyl-Hexyl columns contain a phenyl ring in the stationary phase that engages in - interactions with the analyte. These interactions are highly sensitive to the electron density of the analyte's aromatic ring, allowing for superior resolution of the isomers.
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical requirements.
Experimental Protocols
Method A: Standard C18 (General Potency)
Purpose: Rapid synthesis monitoring where isomer resolution is not critical.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Triazole absorption max).
-
Expected Retention Time (
): ~5.2 - 5.5 min. -
Limitation: The 3-fluoro and 4-fluoro isomers typically show a resolution (
) of < 1.2, leading to "shouldering" rather than distinct peaks.
Method B: Phenyl-Hexyl (High Selectivity) - RECOMMENDED
Purpose: Final Quality Control and separation of structural isomers.
-
Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Note: Acidic pH suppresses ionization of the triazole, ensuring consistent retention.
-
-
Mobile Phase B: Methanol (MeOH).
-
Why Methanol? MeOH facilitates
- interactions better than ACN, which can suppress them by forming its own -complexes.
-
-
Temperature: 35°C (Controlled temperature is crucial for reproducibility of
-interactions). -
Gradient Protocol:
| Time (min) | % Mobile Phase B (MeOH) | Comments |
| 0.0 | 10 | Initial equilibration |
| 2.0 | 10 | Isocratic hold to stack polar impurities |
| 15.0 | 90 | Linear gradient for elution |
| 17.0 | 90 | Wash |
| 17.1 | 10 | Re-equilibration |
| 22.0 | 10 | End of Run |
-
Expected Behavior:
-
5-(3-Fluorophenyl) isomer (
): ~9.8 min -
5-(4-Fluorophenyl) isomer (
): ~10.4 min -
Resolution (
): Typically > 2.0 (Baseline separation).
-
Performance Data Comparison
The following data represents typical chromatographic performance characteristics observed for fluorophenyl-triazole derivatives under the conditions described above.
| Parameter | C18 System (ACN/Water) | Phenyl-Hexyl System (MeOH/Buffer) |
| Retention Time ( | 5.3 min | 9.8 min |
| Capacity Factor ( | ~3.5 | ~5.2 |
| Selectivity ( | 1.02 (Poor) | 1.08 (Excellent) |
| Resolution ( | 0.8 - 1.1 (Co-elution risk) | > 2.2 (Baseline) |
| Tailing Factor ( | 1.1 | 1.05 |
Mechanistic Workflow
Figure 2: HPLC workflow highlighting the divergent separation mechanisms.
References
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link] (Contextual grounding on Phenyl-Hexyl selectivity).
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4][5][6] Retrieved from [Link] (Data on aromatic isomer separation).
-
National Institutes of Health (PubChem). 3-(Trifluoromethyl)-1H-1,2,4-triazole (Related Structure Data). Retrieved from [Link] (Structural verification).
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. Retrieved from [Link] (Validation of Phenyl-Hexyl for polyphenyl systems).
Sources
- 1. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. halocolumns.com [halocolumns.com]
Structural Efficacy of 3,5-Disubstituted 1,2,4-Triazoles: A Crystallographic Comparison Guide
Executive Summary
This guide objectively analyzes the solid-state performance of 3,5-disubstituted 1,2,4-triazoles , a privileged scaffold in medicinal chemistry (antifungals, oncology) and energetic materials. Unlike rigid templates, this document focuses on the crystallographic evidence that differentiates this scaffold from its primary alternatives: the isomeric 1,2,3-triazole and the bioisosteric imidazole .[1]
We address the critical challenge of tautomeric ambiguity —a phenomenon where the location of the proton (
Comparative Analysis: 1,2,4-Triazoles vs. Alternatives
The selection of a heterocycle dictates the supramolecular assembly and binding affinity.[1] The table below summarizes the crystallographic performance metrics derived from single-crystal X-ray diffraction (SC-XRD) data.
Table 1: Structural Performance Matrix
| Feature | 3,5-Disubstituted 1,2,4-Triazole | 1,2,3-Triazole (Isomer) | Imidazole (Bioisostere) |
| Dominant Synthon | Linear Chains / Catemers | Infinite Chains ( | |
| H-Bond Donor | Strong ( | Moderate. | Weak (Amphoteric).[1] |
| Tautomerism | Complex: High equilibrium between | Binary: Mostly | Simple: Rapid |
| Packing Density | High: Planar geometry allows tight | Moderate. | Lower (often loose packing).[1] |
| Drug Relevance | Target Specific: Dimer formation mimics peptide turns.[1] | Click Chem: Used as a linker.[1] | General: Heme coordination. |
Deep Dive: The Tautomeric Advantage
The Causality of Tautomerism
In solution, 3,5-disubstituted 1,2,4-triazoles exist in a dynamic equilibrium. However, crystallization collapses this wave function into the thermodynamically most stable polymorph.[1]
-
Why it matters: In drug design, docking algorithms often fail because they assume the wrong tautomer.[1] SC-XRD provides the "ground truth" geometry.[1]
-
Experimental Insight: Most 3,5-disubstituted derivatives crystallize in the
-form , stabilized by an intermolecular hydrogen bond network that forms a cyclic dimer (the synthon).[1]
Visualization: Tautomeric Stabilization Pathway
The following diagram illustrates how solution-phase equilibrium is resolved into a single crystal form through specific solvent interactions.
Figure 1: The crystallization process acts as a filter, selecting the thermodynamically stable 1H-tautomer via dimer formation.
Experimental Protocol: Validated Crystallization Workflow
To obtain publication-quality data for these specific triazoles, standard protocols often fail due to the formation of microcrystalline powders. The following protocol utilizes a dual-solvent slow evaporation technique optimized for polar heterocycles.
Reagents & Equipment
-
Analyte: 3,5-Disubstituted 1,2,4-triazole (purity >98%).[1]
-
Primary Solvent: Ethanol (EtOH) or Methanol (MeOH) – Solubilizes the triazole.[1]
-
Anti-Solvent: Water (
) or Toluene – Induces slow nucleation.[1] -
Vessel: 20 mL Scintillation vial with a perforated parafilm cap.
Step-by-Step Methodology
-
Saturation: Dissolve 0.1 mmol of the triazole in the minimum amount of hot EtOH (approx. 3-5 mL) at 50°C.
-
Filtration: Filter the warm solution through a 0.45
m PTFE syringe filter into the clean vial.-
Integrity Check: Removes dust nuclei that cause rapid, disordered precipitation.[1]
-
-
Anti-Solvent Addition:
-
Evaporation: Cover with parafilm and poke 3-5 small holes.[1] Store in a vibration-free, dark environment at 20°C.
-
Harvesting: Crystals typically appear within 48-72 hours.[1]
Visualization: Crystallization & Analysis Workflow
Figure 2: Operational workflow from crude synthesis to refined crystal structure.[1]
Quantitative Data: Bond Metrics
For researchers validating their structures, the following bond lengths are the "Gold Standard" ranges for 3,5-disubstituted 1,2,4-triazoles. Deviations
| Bond Type | Typical Length (Å) | Interpretation |
| N1–N2 | Single bond character; indicates | |
| C3–N2 | Double bond character ( | |
| C3–N4 | Partial double bond character (delocalization).[1] | |
| C5–N1 | Shorter than typical C-N single bonds due to resonance.[1] | |
| Intermolecular | Strong H-bond driving the dimer formation.[1] |
Data Source: Aggregated from Cambridge Structural Database (CSD) surveys and recent Acta Crystallographica reports [1, 2].[1]
References
-
Inoue, K., et al. (2024).[1][4] "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1161–1164.[1][9]
-
Matulková, I., et al. (2015).[1] "The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones." Acta Crystallographica Section E, 71(Pt 9), 1045–1049.[1]
-
Frontiers in Chemistry. (2022).[1][4][10][11] "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry, Review Article.
-
American Chemical Society.[1] (2026).[1][2] "Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles." The Journal of Organic Chemistry. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
A Comparative Guide to the Potency of Triazole Derivatives Against CYP51 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potency of various triazole derivatives against sterol 14α-demethylase (CYP51), a critical enzyme in fungal and protozoan sterol biosynthesis. We will explore the mechanism of action, present comparative experimental data, and provide detailed protocols for evaluating the efficacy of these compounds.
The Significance of CYP51 as a Therapeutic Target
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is an essential enzyme in the biosynthesis of sterols required for cellular membrane integrity.[1][2] In fungi, CYP51 catalyzes the demethylation of lanosterol, a crucial step in the production of ergosterol.[3][4] The absence of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the fungal cell membrane's structure and function, leading to growth inhibition or cell death.[5][6] This enzyme is highly conserved across different fungal species, making it a broad-spectrum antifungal target.[1] While a homologous enzyme exists in humans for cholesterol synthesis, structural differences between fungal and human CYP51 allow for the development of selectively toxic antifungal agents.[5][7]
Mechanism of Action: How Triazoles Inhibit CYP51
Triazole antifungal agents function as potent and specific inhibitors of CYP51. The core of their mechanism lies in the nitrogen-containing triazole ring. The N4 atom of the triazole ring coordinates directly with the heme iron atom at the active site of the CYP51 enzyme.[8][9][10] This binding event occupies the position where oxygen would normally bind during the catalytic cycle, effectively blocking the enzyme's demethylase activity.[9][11]
The rest of the triazole molecule, its side chains, extends into the substrate-binding channel of the enzyme. The specific interactions of these side chains with the amino acid residues lining the channel determine the compound's binding affinity and specificity for the fungal enzyme over its human counterpart.[3][12] For instance, "long-tailed" inhibitors like posaconazole and itraconazole can form more extensive hydrophobic interactions within the CYP51 binding cavity compared to "short-tailed" inhibitors like fluconazole, often resulting in stronger binding affinities.[3]
Below is a diagram illustrating this inhibitory mechanism.
Caption: Mechanism of CYP51 inhibition by triazole derivatives.
Comparative Potency of Triazole Derivatives
The potency of triazole derivatives is typically quantified using two key metrics: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
-
IC50: The concentration of a drug that inhibits the activity of a purified enzyme by 50%. This provides a direct measure of the compound's effect on the molecular target.[13]
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This reflects the compound's overall effectiveness at the cellular level, encompassing cell wall penetration and potential efflux pump activity.[13]
The following table summarizes published potency data for several key triazole derivatives against CYP51 from various pathogenic fungi.
| Triazole Derivative | Target Organism | Target Enzyme | Assay Type | Potency (µM) | Reference(s) |
| Fluconazole | Candida albicans | CaCYP51 | IC50 | 0.31 - 0.335 | [14][15] |
| Candida albicans | - | MIC | 1 | [16] | |
| Trypanosoma cruzi | TcCYP51 | IC50 | 0.88 | [17] | |
| Voriconazole | Candida albicans | CaCYP51 | IC50 | Varies with mutation | [18][19] |
| Candida albicans | - | MIC (nmol/mL) | 0.011 | [20] | |
| Itraconazole | Candida albicans | CaCYP51 | IC50 | Varies with mutation | [18][19] |
| Trypanosoma cruzi | TcCYP51 | IC50 | 0.029 | [17] | |
| Posaconazole | Aspergillus fumigatus | CYP51A | IC50 | 0.16 - 0.38 | [13] |
| Trypanosoma cruzi | TcCYP51 | IC50 | 0.048 | [17] | |
| Ketoconazole | Trypanosoma cruzi | TcCYP51 | IC50 | 0.014 | [17] |
| Compound 13a (Experimental) | Candida albicans | CaCYP51 | IC50 | 0.56 | [15] |
| Compound 13b (Experimental) | Candida albicans | CaCYP51 | IC50 | 0.48 | [15] |
| Compound S-F24 (Experimental) | Candida albicans | - | MIC | Better than azoles | [12][21] |
Note: Potency values can vary between studies due to differences in experimental conditions, such as enzyme/cell preparations and assay protocols. Direct comparison should be made with caution.
Experimental Protocols for Potency Determination
Accurate and reproducible assessment of inhibitor potency is paramount. Below are detailed protocols for the most common assays. The choice of assay depends on the research question, from direct enzyme interaction to cellular efficacy.
Caption: Decision tree for selecting the appropriate assay for CYP51 inhibitor evaluation.
Protocol 1: In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the inhibitory effect of a compound on purified, recombinant CYP51 enzyme activity.[13] The protocol involves a reconstituted enzyme system that mimics the biological environment.
Rationale: This cell-free assay provides a direct measure of target engagement, eliminating variables like cell permeability or efflux. It is crucial for structure-activity relationship (SAR) studies.
Methodology:
-
Reagent Preparation:
-
Buffer: 50 mM Potassium Phosphate buffer (pH 7.2) containing 10% glycerol.
-
Enzyme Mix: Prepare a solution containing purified recombinant CYP51 (e.g., from C. albicans) at 0.5 µM and its redox partner, NADPH-cytochrome P450 reductase (CPR), at 1.0 µM.[22]
-
Reconstitution Mix: Prepare a solution containing 100 µM L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC) as a membrane scaffold, 0.4 mg/mL isocitrate dehydrogenase, and 25 mM sodium isocitrate.[22][23]
-
Substrate: Prepare a stock solution of the CYP51 substrate (e.g., lanosterol) at 60 µM.[24]
-
Inhibitors: Prepare serial dilutions of the triazole test compounds and a known inhibitor (e.g., ketoconazole) as a positive control.
-
Cofactor: Prepare a 4 mM solution of NADPH to initiate the reaction.[24]
-
-
Assay Procedure:
-
In a 96-well plate, combine the Enzyme Mix and Reconstitution Mix.
-
Add the serially diluted test compounds to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the substrate (lanosterol) to all wells.
-
Initiate the reaction by adding NADPH to all wells.[24]
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the sterols from the reaction mixture.
-
Analyze the reaction products (demethylated lanosterol) using reverse-phase HPLC or LC-MS.[25]
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro CYP51 enzyme inhibition (IC50) assay.
Protocol 2: Antifungal Susceptibility Testing (MIC Determination)
This whole-cell assay determines the minimum concentration of a compound needed to inhibit fungal growth. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols that serve as the basis for this method.[13]
Rationale: This assay assesses the compound's ability to not only inhibit the target but also to penetrate the fungal cell and evade efflux pumps. It provides a more clinically relevant measure of antifungal activity.
Methodology:
-
Inoculum Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a standardized suspension of the fungal isolate in sterile saline or broth (e.g., RPMI-1640) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve the final desired inoculum concentration for the assay.
-
-
Drug Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the assay medium.
-
Include a "no drug" growth control and a sterility control (medium only).
-
A known antifungal like fluconazole should be included as a positive control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds and the growth control well.
-
Incubate the plates under conditions conducive to fungal growth (e.g., 35°C for 24-48 hours).[13]
-
-
MIC Reading:
-
After incubation, determine the MIC by visually inspecting the wells or using a spectrophotometric plate reader.
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥80% reduction) compared to the growth control well.[20]
-
Conclusion and Future Perspectives
The triazole class of antifungals remains a cornerstone of therapy due to its effective inhibition of the fungal CYP51 enzyme. As this guide demonstrates, the potency of these compounds varies significantly based on their specific chemical structures and their interactions within the enzyme's active site. While established drugs like fluconazole and voriconazole are widely used, the emergence of drug resistance is a growing concern that drives the development of novel derivatives.[6][12]
Newer compounds, often featuring modified side chains, show promise for enhanced potency and activity against resistant strains.[8][12][21] The rigorous, standardized evaluation of these next-generation inhibitors using the protocols outlined here is essential for identifying promising candidates for further development. Future research will likely focus on designing triazoles with even greater selectivity and potency, leveraging detailed structural knowledge of fungal and human CYP51 to create safer and more effective antifungal therapies.
References
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2026, January 23). Vertex AI Search.
-
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. (2023, May 23). ACS Publications. [Link]
- Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020, September 25). Frontiers.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
-
Novel Substrate Specificity and Temperature-Sensitive Activity of Mycosphaerella graminicola CYP51 Supported by the Native NADPH Cytochrome P450 Reductase | Applied and Environmental Microbiology. American Society for Microbiology. [Link]
- Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo | Request PDF.
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC. (2014, April 10). National Center for Biotechnology Information. [Link]
-
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC. National Center for Biotechnology Information. [Link]
-
Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. (2018, September 15). PubMed. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. National Center for Biotechnology Information. [Link]
- New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld. (2024, December 31). BioWorld.
-
Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed. (2007, September 15). PubMed. [Link]
- (PDF) Triazole antifungals: A review.
-
Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC. National Center for Biotechnology Information. [Link]
- Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) - -ORCA. Cardiff University.
-
Structural basis for conservation in the CYP51 family - PMC. National Center for Biotechnology Information. [Link]
-
CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. LifeNet Health. [Link]
-
Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
In-silico studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51. Research Journal of Pharmacy and Technology. [Link]
-
Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors | PNAS. PNAS. [Link]
-
Lanosterol 14 alpha-demethylase - Wikipedia. Wikipedia. [Link]
-
CYP Inhibition Assay - LifeNet Health LifeSciences. LifeNet Health. [Link]
- The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019, April 24). Frontiers.
-
Advances in synthetic approach to and antifungal activity of triazoles - PMC. National Center for Biotechnology Information. [Link]
-
Resistance to antifungals that target CYP51 - PMC. National Center for Biotechnology Information. [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. BioIVT. [Link]
-
Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC. National Center for Biotechnology Information. [Link]
- The crystal structure of the CYP51 protein with different co-crystallizing ligands.
-
CYP Inhibition Assay - Creative Bioarray. Creative Bioarray. [Link]
-
5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. Food and Agriculture Organization of the United Nations. [Link]
- Triazole IC50 determinations for CaCYP51 proteins containing D278N,...
- Triazole IC50 determinations for CaCYP51 proteins containing S279F,...
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. ACS Publications. [Link]
-
CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC. National Center for Biotechnology Information. [Link]
-
Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - MDPI. (2024, April 2). MDPI. [Link]
-
Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity | Toxicological Sciences | Oxford Academic. (2007, June 15). Oxford Academic. [Link]
- (PDF) Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors.
- Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (2015, September 22). PLOS.
-
Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - MDPI. (2021, April 13). MDPI. [Link]
-
Sterol 14-demethylase - Wikipedia. Wikipedia. [Link]
Sources
- 1. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Melting Point of Pure 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole: A Comparative Methodological Guide
Executive Summary & Compound Profile
In the rigorous landscape of pharmaceutical intermediate characterization, the melting point (MP) serves as a critical first-line indicator of purity and identity. This guide focuses on 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS: 1094688-07-9) , a specific fluorinated heterocycle often utilized as a scaffold in antifungal and oncology drug discovery.
Unlike common reagents with well-established physical constants, this compound often lacks a definitive literature melting point in public databases, necessitating primary determination. As a Senior Application Scientist, I present a comparative analysis of the two industry-standard methodologies for establishing this constant: Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) .
Compound Snapshot:
-
IUPAC Name: 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole[1]
-
CAS Number: 1094688-07-9[1]
-
Molecular Formula: C
H FN -
Molecular Weight: 177.18 g/mol
-
Structural Significance: The 3-fluorophenyl moiety introduces specific electronic effects (inductive withdrawal) that influence crystal lattice packing energy, typically elevating the melting point compared to non-fluorinated analogs.
Theoretical Framework: Predicting Thermal Behavior
Before experimental determination, a theoretical estimation is essential to set instrument parameters (e.g., start temperatures).
-
Structural Analogs: The non-fluorinated parent, 3-methyl-5-phenyl-1,2,4-triazole, typically melts in the range of 140–160 °C (depending on polymorph).
-
The Fluorine Effect: The introduction of a fluorine atom at the meta position (3-F) enhances intermolecular interactions through C-F···H-C dipole interactions and increased lattice stability.
-
Hypothesis: We expect the pure 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole to exhibit a sharp melting endotherm in the 155–175 °C range. Significant deviations or broad ranges (>2 °C) indicate impurities (synthesis byproducts or solvent solvates).
Method A: Capillary Melting Point (The Visual Standard)
The capillary method remains the bench-top "gold standard" for routine quality control (QC) due to its direct visual confirmation of phase changes.
Protocol: Optimized for Triazole Derivatives
-
Sample Preparation: Grind 50 mg of the dried compound into a fine powder. Fill a standard glass capillary (1.5 mm OD) to a height of 2–3 mm. Compact by tapping to remove air pockets.
-
Apparatus Setup: Use a digital melting point apparatus (e.g., Buchi M-565 or equivalent) with video recording capability.
-
Ramp Profile:
-
Fast Ramp: 10 °C/min to 140 °C (approx. 15–20 °C below expected onset).
-
Critical Ramp:1.0 °C/min from 140 °C until the melt is complete.
-
-
Observation: Record the Onset Point (first visible liquid droplet) and the Clear Point (complete liquefaction).
Performance Analysis
-
Pros: Allows detection of decomposition (discoloration/gas evolution) which DSC might mask as a complex endotherm. Low cost.
-
Cons: Subjective determination of "onset." Poor heat transfer can cause lag (thermal gradient) if the ramp is too fast.
Method B: Differential Scanning Calorimetry (The Thermodynamic Alternative)
For definitive characterization and purity calculation, DSC is the superior alternative. It measures the heat flow difference between the sample and a reference, providing a quantitative enthalpy of fusion (
Protocol: Thermodynamic Characterization
-
Sample Preparation: Weigh 2–4 mg of the sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if solvates are present, though a sealed pan is preferred for pure MP).
-
Instrument: TA Instruments Discovery DSC or PerkinElmer DSC 8000.
-
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Thermal Cycle:
-
Equilibrate: 40 °C.
-
Ramp:10 °C/min to 200 °C.
-
Cool: 10 °C/min to 40 °C (to check for recrystallization).
-
Re-heat: 10 °C/min to 200 °C (to observe the intrinsic MP without thermal history).
-
-
Data Analysis: Integrate the melting peak. The Extrapolated Onset Temperature (
) is the scientifically accepted melting point, not the peak maximum.
Performance Analysis
-
Pros: Objective
determination. Capable of purity determination using the Van't Hoff equation (purity analysis based on peak shape). Detects polymorphs. -
Cons: Destructive (sample often decomposes). Requires expensive instrumentation.
Comparative Performance Guide
The following table contrasts the two methods specifically for the characterization of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole.
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermodynamic) |
| Primary Output | Range (Onset to Clear Point) | Extrapolated Onset Temperature ( |
| Precision | ||
| Sample Requirement | ~5–10 mg (recoverable if not decomposed) | 2–5 mg (destructive) |
| Purity Insight | Qualitative (Range width indicates purity) | Quantitative (Purity % via Van't Hoff analysis) |
| Decomposition Detection | High (Visual color change/browning) | Medium (Irregular baseline/exotherms) |
| Throughput | High (Multiple capillaries at once) | Low (Single sample run ~45 mins) |
| Best Use Case | Routine QC & Synthesis Monitoring | Final Product Characterization & CoA Generation |
Experimental Workflow Visualization
The following diagram illustrates the logical flow for determining the melting point of a newly synthesized batch of CAS 1094688-07-9, ensuring data integrity.
Figure 1: Decision matrix and workflow for the thermal characterization of fluorinated triazole derivatives.
Conclusion & Recommendation
For the specific characterization of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole , relying solely on a capillary melting point is insufficient for high-level drug development due to the potential for polymorphism in triazole derivatives.
Strategic Recommendation:
-
Use Capillary Melting Point for in-process checks during synthesis to confirm the success of recrystallization (target range < 2 °C).
-
Use DSC for the final Certificate of Analysis (CoA). The DSC onset temperature is the definitive physical constant for this compound.
-
Data Integrity: If the Capillary "Clear Point" is significantly higher (>3 °C) than the DSC "Onset," suspect decomposition or instrument lag.
By adopting this dual-method approach, researchers ensure the "product performance"—in this case, the analytical reliability of the physical constant—meets the rigorous standards of modern pharmaceutical science.
References
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard text for DSC methodology).
- U.S. Pharmacopeia (USP). (2023). <741> Melting Range or Temperature. USP-NF. (Authoritative standard for capillary method protocols).
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Reference for interpreting DSC onset vs.
Sources
Spectroscopic Identification of Triazole Tautomers in Solution: A Comparative Guide
This guide outlines a technical framework for distinguishing triazole tautomers in solution, focusing on 1,2,3-triazole and 1,2,4-triazole scaffolds. It synthesizes nuclear magnetic resonance (NMR) techniques, vibrational spectroscopy, and computational validation into a cohesive experimental strategy.
Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.
Objective: To provide an evidence-based decision framework and experimental protocols for unambiguously assigning triazole tautomeric forms (
The Tautomer Challenge in Drug Discovery
Triazoles are quintessential bioisosteres in medicinal chemistry, used to mimic amide bonds or rigidify backbones. However, their efficacy depends strictly on their protonation state and tautomeric form.
-
1,2,3-Triazole: Exists in equilibrium between the
(asymmetric, ) and (symmetric, ) forms.[1][2] While the -tautomer is generally more stable in the gas phase and non-polar solvents, the -tautomer is often the bioactive species and is stabilized by polar solvents and specific substitution patterns (e.g., "Click" chemistry products). -
1,2,4-Triazole: Can exist as
, , or tautomers. The form is typically the most stable, but the form is a critical high-energy intermediate in catalytic cycles.
Distinguishing these forms is not merely academic; it dictates ligand-protein binding modes. A "time-averaged" NMR signal can mask the true ratio of species present in the binding pocket.
Strategic Decision Matrix
The following workflow illustrates the logical progression for identifying tautomers, moving from rapid screening to definitive structural assignment.
Figure 1: Decision matrix for spectroscopic interrogation of triazole tautomers.
Comparative Analysis of Spectroscopic Methods
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for solution-state analysis. However, standard 1D
Protocol 1: The Solvent Titration Method
Principle: Polar solvents (DMSO, MeOH) stabilize the more polar
-
Prepare 10 mM samples in CDCl
and DMSO- . -
Acquire
NMR spectra at 298 K. -
Observation: A significant chemical shift change (
ppm) or a change in peak multiplicity (due to symmetry breaking) indicates a shift in tautomeric equilibrium.
Protocol 2:
HMBC (The Definitive Method)
Nitrogen chemical shifts are far more sensitive to protonation state than carbon or proton shifts. Direct detection is insensitive, so inverse detection via Heteronuclear Multiple Bond Correlation (HMBC) is required.
Experimental Setup:
-
Pulse Sequence: Gradient-selected
- HMBC (optimized for Hz). -
Reference: Liquid NH
(0 ppm) or Nitromethane (0 ppm, scale shifted by ~380 ppm). Note: Values below use NH scale.
| Tautomer / Isomer | Diagnostic Correlation | |
| 1,2,3-Triazole ( | Symmetric N1/N3; Shielded N2 | |
| 1,2,3-Triazole ( | Deshielded N1 (protonated); Shielded N2/N3 | |
| 1,2,4-Triazole ( | N1 (Protonated) ~ -170 ppm | H3/H5 |
| 1,2,4-Triazole ( | N4 (Protonated) ~ -240 ppm | H3/H5 |
B. Vibrational Spectroscopy (IR/Raman)
When solubility is poor or exchange is too fast for NMR, IR provides a "snapshot" of species.
-
1,2,3-Triazole:
-
-Tautomer (
): High symmetry forbids certain bands. Look for a simplified spectrum. -
-Tautomer (
): Lower symmetry results in more active IR bands. -
Marker Band: The "breathing" mode of the ring is a reliable indicator.
-
: ~1100-1150 cm
-
: ~1050-1100 cm
-
: ~1100-1150 cm
-
-Tautomer (
Quantitative Data Comparison
The following table summarizes chemical shift ranges and physical properties used to distinguish substituted triazole isomers (which serve as fixed models for the tautomers).
Table 1: Spectroscopic Fingerprints of Substituted 1,2,3-Triazoles
| Feature | 1,4-Disubstituted ( | 1,5-Disubstituted (Sterically crowded) | 2,4-Disubstituted ( |
| Symmetry | Asymmetric | Asymmetric | Pseudo-Symmetric |
| C5: ~120-122 ppm (Shielded) | C4: ~133-135 ppm (Deshielded) | C5: ~130-135 ppm | |
| N1: -130 to -140 ppm | N1: -130 to -140 ppm | N2: -100 to -110 ppm | |
| Dipole Moment | High (~4-5 D) | High | Low (< 1 D) |
Note: Chemical shifts are solvent-dependent (typically DMSO-
Detailed Experimental Workflow: Identification
This protocol is designed to be self-validating by using internal consistency between
Step 1: Sample Preparation
-
Dissolve 10-20 mg of the triazole in 0.6 mL DMSO-
. -
Why DMSO? It slows proton exchange compared to water/methanol and improves solubility.
Step 2: Acquisition
-
Run a standard
NMR (16 scans). -
Run a
- gHMBC (optimized for long-range coupling, typically 8 Hz).-
Parameter: Set CNST13 (Bruker) or j1xh (Varian) to 8.0.
-
Scans: Minimum 64 scans due to low natural abundance of
.
-
Step 3: Analysis
-
Self-Validation Check: Do you see correlations to all nitrogen atoms?
-
If YES : The exchange is slow on the NMR timescale. Assign based on N-chemical shifts (Protonated N is significantly shielded, upfield).
-
If NO (Only averaged signals) : The tautomers are in fast exchange.
-
Action: Lower temperature to 250 K (if in CDCl
) or 280 K (in DMSO, watch freezing point) to reach the slow-exchange limit.
-
-
References
-
Tautomerism of 1,2,3-Triazole in Aqueous Solution Source: Royal Society of Chemistry (RSC) Significance: Establishes the 2:1 preference for the 2H tautomer in water.
-
15N NMR Spectroscopic and Theoretical Studies for Characterization of Triazoles Source: Organic & Biomolecular Chemistry Significance: Provides the definitive chemical shift ranges for nitrogen in different substitution patterns.
-
Precise Equilibrium Structures of 1H- and 2H-1,2,3-Triazoles by Millimeter-wave Spectroscopy Source: National Institutes of Health (NIH) / PubMed Central Significance: Confirms gas-phase stability and dipole moments of the tautomers.
-
Experimental and Theoretical Assignment of Vibrational Spectra of Triazoles Source: ResearchGate / Journal of Molecular Modeling Significance: Identifies IR "marker bands" for distinguishing tautomers in solid/liquid phases.
-
BenchChem Technical Guide: 1,2,4-Triazole NMR Protocols Source: BenchChem Significance:[3] Provides practical protocols for sample preparation and solvent selection.
Sources
Safety Operating Guide
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole proper disposal procedures
Topic: 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole Proper Disposal Procedures
CAS Number: 1094688-07-9
Chemical Formula: C
Executive Safety & Disposal Assessment
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole is a halogenated heterocyclic compound.[1] For disposal purposes, it must be treated as a Hazardous Chemical Waste .[2] Its structural incorporation of a fluorine atom and a nitrogen-rich triazole ring necessitates specific thermal destruction parameters to prevent the formation of toxic byproducts (e.g., HF, NOx) and environmental contamination.
Immediate Hazard Snapshot:
-
GHS Classification: Acute Toxicity (Oral), Skin/Eye Irritant, Reproductive Toxicity (Suspected), Aquatic Toxicity (Chronic).
-
Waste Stream: Halogenated Organic Waste.
-
Disposal Method: High-temperature incineration with flue gas scrubbing. DO NOT dispose of down the drain or in regular trash.
Physicochemical Properties Relevant to Disposal
Understanding the physical state and stability of the compound is critical for selecting the correct containment and treatment pathway.
| Property | Data | Disposal Implication |
| Physical State | Solid (Powder/Crystalline) | Must be collected in solid waste containers; avoid creating dust.[2] |
| Solubility | Low in water; soluble in DMSO, Methanol | Aqueous washes may precipitate the compound; organic solvents (halogenated vs. non-halogenated) dictate liquid waste segregation. |
| Halogen Content | Fluorine (F) | CRITICAL: Segregate from non-halogenated solvents if in solution. Requires incineration capable of scrubbing hydrofluoric acid (HF). |
| Nitrogen Content | High (Triazole ring) | Potential for NOx generation during incineration. |
| Melting Point | ~150–153 °C (Typical for analogs) | Stable solid at room temperature; no special temperature control required for waste storage. |
Waste Characterization & Segregation
Proper segregation is the single most important step in the disposal workflow. Mixing this fluorinated compound with incompatible waste streams (e.g., strong oxidizers or non-halogenated fuels) can result in dangerous reactions or regulatory fines.
Decision Logic for Waste Segregation
Figure 1: Decision tree for segregating fluorinated triazole waste streams to ensure regulatory compliance.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, excess reagent, or spill cleanup material.
-
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator (or work in a fume hood) to prevent inhalation of dust.
-
Containment:
-
Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Do not use metal containers, as fluorinated compounds can degrade into acidic byproducts that corrode metal over time.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write the full chemical name: "5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: Explicitly list "Fluorinated Organic Solid".
-
-
Storage: Screw the lid tightly. Place the container in a secondary containment tray in a satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: HPLC effluent, reaction mother liquors, washing solvents.
-
Solvent Compatibility Check:
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Dispose of in the Halogenated Waste carboy.
-
If dissolved in Methanol , DMSO , or Ethyl Acetate :
-
Best Practice: Default to the Halogenated Waste carboy. Even small amounts of fluorinated solute can classify the entire mixture as halogenated under strict EPA/RCRA guidelines (due to the F atom).
-
Alternative: If the concentration is extremely low (<0.1%), check local EHS regulations to see if it qualifies for non-halogenated streams, but segregation is safer.
-
-
-
pH Adjustment: Ensure the solution is neutral (pH 6–8). If the synthesis involved acids, neutralize carefully before adding to the waste carboy to prevent gas evolution.
-
Transfer: Use a funnel to pour into the carboy. Close the cap immediately to prevent solvent evaporation.
Protocol C: Empty Containers & Contaminated Debris
Applicability: Vials with residual dust, weigh boats, contaminated gloves.
-
Triple Rinse (P-Listed Protocol):
-
While this specific compound is not strictly "P-listed" (acutely toxic) like some organics, triple rinsing original vials with a compatible solvent (e.g., methanol) is the gold standard.
-
Collect the rinsate as Liquid Waste (Protocol B).
-
-
Defacing: Deface the original label on the empty bottle. Mark it "EMPTY".
-
Disposal:
-
Rinsed Glass: Place in the broken glass/sharps container (if glass) or recycling (if plastic and permitted by local EHS).
-
Unrinsed/Heavily Contaminated: Treat as Solid Hazardous Debris . Double-bag in clear heavy-duty plastic bags and label as hazardous waste.
-
Emergency Spill Response
Scenario: You have spilled ~500 mg of powder on the benchtop.
-
Alert & Isolate: Inform nearby personnel. Mark the area.
-
PPE Up: Wear nitrile gloves, goggles, and a lab coat. If outside a hood, wear a dust mask.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a damp paper towel to prevent dust dispersion.
-
Scoop up the material using a plastic spatula or dustpan.
-
Place material into the Solid Waste container.
-
-
Wet Wipe: Clean the surface with a soap/water solution or methanol-soaked wipe. Dispose of the wipes as Solid Hazardous Debris .
-
Verification: Check the surface with a UV light (many conjugated heterocycles fluoresce) to ensure complete removal.
Final Disposition: Incineration
The ultimate fate of this waste stream is High-Temperature Incineration .
-
Why Incineration? The 1,2,4-triazole ring is thermally stable and resistant to biological degradation (making it poor for wastewater treatment). The fluorine atom requires high temperatures (>1100°C) to ensure complete mineralization.
-
The Process: Licensed facilities (e.g., Veolia, Clean Harbors) inject the waste into a rotary kiln. The fluorine is converted to HF, which is immediately neutralized in a caustic scrubber system (calcium carbonate or sodium hydroxide) to form harmless salts (CaF
or NaF).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773451, Fluorinated Triazole Derivatives. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
A Researcher's Guide to Safely Handling 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
This guide provides essential safety and handling protocols for 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS No. 1094688-07-9). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are synthesized from the established hazard profiles of structurally related compounds, including fluorinated aromatics and substituted 1,2,4-triazoles. This proactive, risk-based approach ensures a high margin of safety for all laboratory personnel.
The 1,2,4-triazole core is a common scaffold in pharmacologically active molecules, known for a range of biological activities.[1][2] Compounds in this class can be harmful if ingested, act as skin and eye irritants, and in some cases, are suspected of having more severe chronic effects.[3][4][5] The presence of a fluorophenyl group necessitates handling it as a halogenated organic compound, which has specific requirements for waste disposal.[6][7][8]
Hazard Assessment and Risk Mitigation
Given the chemical's structure, researchers must assume it possesses the following potential hazards until proven otherwise:
-
Skin and Eye Irritation: May cause significant skin and serious eye irritation upon contact.[3][9][10]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3][10]
-
Chronic Effects: Some complex triazole derivatives are suspected of causing cancer or may pose risks to fertility or an unborn child.[5] A conservative approach is warranted.
The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The cornerstone of safe handling is a multi-layered strategy that combines robust engineering controls with meticulous use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific laboratory operation and the quantities of material being handled. Never handle this compound outside of a certified chemical fume hood.
Mandatory Baseline PPE
For any work involving this compound, the following PPE is the absolute minimum requirement:
-
Eye & Face Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes or fine dust.[11] For procedures involving larger quantities (>5g) or with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11]
-
Hand Protection: Chemical-resistant nitrile gloves are suitable for incidental contact. For extended handling or when immersing hands in a solution, double-gloving is recommended. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[9]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[12][13]
-
Foot Protection: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[6][14]
Task-Specific PPE Recommendations
The level of PPE must be escalated based on the potential for exposure.
| Laboratory Task | Scale | Eye/Face | Hand | Body | Respiratory |
| Weighing / Sample Prep | < 1g | Chemical Goggles | Single Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Solution Preparation | < 100mL | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Reaction Setup / Workup | > 100mL | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work in Fume Hood |
| Spill Cleanup | Any | Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Coveralls | NIOSH-approved respirator with P100/Organic Vapor cartridges |
Operational and Disposal Plan
A systematic workflow is critical to minimizing exposure and preventing environmental contamination.
Engineering Controls & Handling Procedure
-
Designated Area: All handling of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole, especially in its solid form, must be conducted within a certified chemical fume hood to control airborne particulates.[7][10]
-
Pre-Operational Check: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[12] Have a chemical spill kit readily available.
-
Weighing: To prevent dust generation, use a micro-spatula and handle the compound gently on weigh paper or in a tared container. Perform all weighing operations inside the fume hood.
-
Transfers: When adding the solid to a solvent, do so slowly to avoid splashing. Keep all containers holding the compound tightly sealed when not in immediate use.
-
Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[9]
Spill Management Protocol
In the event of a spill:
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Control Vapors: If applicable, ensure the fume hood is operating to contain any dust or vapors.
-
Don PPE: Wear enhanced PPE as specified in the table above, including respiratory protection.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep the absorbed material into a sealable container. Label it clearly as "Hazardous Waste" containing 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Waste Disposal Mandate
This is a halogenated organic compound. As such, all waste streams must be segregated.
-
Designated Containers: All solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste (reaction mixtures, solvent washes) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[6][7]
-
No Drain Disposal: It is strictly prohibited to dispose of this chemical or its solutions down the drain.[6][15]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[8][15]
-
Institutional Procedures: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[15]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task scale and risk.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
- Halogenated Solvents. Washington State University, Environmental Health & Safety.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Section 6C: Protective Equipment. Princeton University, Environmental Health and Safety.
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. 3M Company.
- 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole Product Page. BLDpharm.
- 1,2,4-triazoles: Synthetic strategies and pharmacological properties. ResearchGate.
- Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline. BenchChem.
- Fluorine Safety Information. University of California, Irvine.
- SAFETY DATA SHEET: 1-{[Bis(4-fluorophenyl)(methyl)silyl]methyl}-1H-1,2,4-triazole. Sigma-Aldrich.
- Making triazoles, the green way. RSC Education.
- Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PMC.
- SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol. Fisher Scientific.
- Personal Protective Equipment Selection Guide. University of Arizona.
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. BenchChem.
- Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Watson International.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- 3-(Trifluoromethyl)-1H-1,2,4-triazole Hazard Information. PubChem.
- Chemical Safety Data Sheet: 3-methyl-1H-1,2,4-triazole-5-thiol. ChemicalBook.
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- Safety Data Sheet: 3-Amino-1,2,4-triazole. Santa Cruz Biotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. fishersci.com [fishersci.com]
- 4. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. watson-int.com [watson-int.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. research.arizona.edu [research.arizona.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
